SK-216
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H31NO6 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioic acid |
InChI |
InChI=1S/C29H31NO6/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34) |
Clé InChI |
FTSCFVVSJVAFEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
SK-216: A Comprehensive Technical Guide to its PAI-1 Inhibitory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PAI-1 and its Role in Disease
SK-216: A Specific Inhibitor of PAI-1
Biochemical Profile
| Parameter | Value | Reference |
| IC50 | 44 µM | [1][2] |
Core Mechanism of Action
Direct Inhibition of PAI-1 Activity
Anti-Angiogenic Effects
This compound has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced migration and tube formation of human umbilical vein endothelial cells (HUVECs).[1][3]
Attenuation of Epithelial-Mesenchymal Transition (EMT)
This compound has been observed to attenuate Transforming Growth Factor-beta (TGF-β)-dependent EMT. EMT is a process by which epithelial cells acquire mesenchymal (fibroblast-like) characteristics, leading to enhanced migratory capacity and invasiveness, which is a hallmark of cancer progression and fibrosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
PAI-1 Activity Assay (Chromogenic)
-
Materials:
-
This compound
-
Human t-PA or u-PA
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1% Tween 20)
-
96-well microplate
-
Microplate reader
-
Procedure:
-
Add a fixed concentration of t-PA or u-PA to each well and incubate to allow for complex formation.
-
Add plasminogen to each well.
-
Initiate the chromogenic reaction by adding the plasmin substrate.
-
Measure the absorbance at 405 nm at regular intervals.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on VEGF-induced endothelial cell migration.
-
Principle: Endothelial cells are placed in the upper chamber of a Transwell insert, and a chemoattractant (VEGF) is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Recombinant human VEGF
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., EGM-2)
-
Calcein AM or DAPI stain
-
Fluorescence microscope
-
-
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Resuspend the cells in a serum-free medium. Pre-treat the cells with varying concentrations of this compound for 30 minutes.
-
Add cell culture medium containing VEGF to the lower chambers of the 24-well plate.
-
Add the this compound-treated HUVEC suspension to the upper chambers of the Transwell inserts.
-
Incubate for 4-6 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.
-
Count the number of migrated cells in several random fields of view using a fluorescence microscope.
-
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Principle: Endothelial cells are plated on a basement membrane matrix (e.g., Matrigel), where they spontaneously form a network of tube-like structures. The extent of tube formation is quantified.
-
Materials:
-
HUVECs
-
This compound
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
Cell culture medium
-
Calcein AM
-
Inverted microscope with a camera
-
Image analysis software
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a medium containing varying concentrations of this compound.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate for 6-18 hours at 37°C to allow for tube formation.
-
Stain the cells with Calcein AM.
-
Capture images of the tube networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
TGF-β-Induced Epithelial-Mesenchymal Transition (EMT) Assay
This assay investigates the ability of this compound to inhibit TGF-β-induced EMT in epithelial cells.
-
Principle: Epithelial cells (e.g., A549 lung carcinoma cells) are treated with TGF-β to induce EMT, characterized by changes in cell morphology and the expression of epithelial and mesenchymal markers. The effect of this compound on these changes is assessed.
-
Materials:
-
A549 cells
-
Recombinant human TGF-β1
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Antibodies for immunofluorescence (e.g., anti-E-cadherin for epithelial marker, anti-Vimentin for mesenchymal marker)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed A549 cells in culture plates or on coverslips.
-
When cells reach 50-60% confluency, treat them with TGF-β1 in the presence or absence of varying concentrations of this compound for 48-72 hours.
-
Observe and document changes in cell morphology using a phase-contrast microscope.
-
For immunofluorescence, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.
-
Incubate with primary antibodies against E-cadherin and Vimentin, followed by incubation with appropriate fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Capture images using a fluorescence microscope and analyze the expression and localization of the markers.
-
Conclusion
References
SK-216: An In-Depth Technical Guide on its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Biological Activity and Primary Target
Quantitative Data Summary
The biological activity of SK-216 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.
| In Vitro Activity of this compound | |
| Parameter | Value |
| IC50 (PAI-1 Inhibition) | 44 µM[1] |
| Inhibition of HUVEC Invasion (50 µM) | Dose-dependent inhibition[2] |
| Inhibition of PAI-1 Expression (25 and 50 µM in 143B cells) | Approximately 40% reduction[2][3] |
| Inhibition of MMP-13 Secretion (in 143B cells) | Significant inhibition[2] |
| In Vivo Anti-Tumor Efficacy of this compound | |
| Animal Model | Treatment Regimen |
| Subcutaneous Lewis Lung Carcinoma (LLC) in C57BL/6 mice | Oral administration |
| Subcutaneous B16 Melanoma in C57BL/6 mice | Oral administration |
| Orthotopic Malignant Pleural Mesothelioma (EHMES-10, MSTO-211H) in nude mice | Oral administration |
| Human Osteosarcoma (143B-Luc) in nude mice | Intraperitoneal injection (6.6 µ g/200 µL, every 3 days) |
| In Vivo Anti-Angiogenic Effects of this compound | |
| Animal Model | Assessment Method |
| Subcutaneous LLC and B16 tumors in WT mice | Immunohistochemical staining for CD31 |
| Orthotopic Malignant Pleural Mesothelioma tumors | Immunohistochemical staining |
Key Signaling Pathways Modulated by this compound
Inhibition of VEGF-Mediated Angiogenesis
Attenuation of TGF-β-Dependent Epithelial-Mesenchymal Transition (EMT) and Fibrosis
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
In Vitro PAI-1 Inhibition Assay
Cell Invasion Assay
-
Objective: To assess the effect of this compound on the invasive capacity of cancer cells.
-
Methodology: A Boyden chamber assay with Matrigel-coated inserts is commonly used. Cancer cells (e.g., 143B human osteosarcoma cells) are seeded in the upper chamber in serum-free medium containing different concentrations of this compound (e.g., 0-50 µM). The lower chamber contains a chemoattractant, such as fetal bovine serum. After a suitable incubation period (e.g., 48 hours), non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Endothelial Cell Tube Formation Assay
-
Objective: To evaluate the anti-angiogenic potential of this compound in vitro.
-
Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of Matrigel in a multi-well plate. The cells are then treated with a pro-angiogenic stimulus, such as VEGF, in the presence or absence of this compound. After an incubation period (e.g., 6-24 hours), the formation of capillary-like structures (tubes) is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length or the number of branch points.
In Vivo Tumor Xenograft Models
-
Objective: To determine the anti-tumor and anti-metastatic efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Cancer cells (e.g., Lewis Lung Carcinoma, B16 Melanoma, or human osteosarcoma 143B) are injected either subcutaneously into the flank or intravenously via the tail vein of immunocompromised mice (e.g., C57BL/6 or nude mice).
-
Drug Administration: this compound is administered to the mice, typically through oral gavage or intraperitoneal injection, at a predetermined dose and schedule. A control group receives the vehicle.
-
Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Metastasis Assessment: For metastasis models, lungs and other organs are harvested at the end of the study. The number of metastatic nodules on the organ surface is counted. For luciferase-expressing cell lines (e.g., 143B-Luc), metastasis can be monitored non-invasively using an in vivo imaging system.
-
Angiogenesis Assessment: Excised tumors are processed for immunohistochemical analysis using antibodies against endothelial cell markers such as CD31 to quantify microvessel density.
-
Caption: Workflow for in vivo evaluation of this compound's anti-tumor efficacy.
Conclusion and Future Directions
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 2. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
Unraveling the Anti-Angiogenic Potential of SK-216: A PAI-1 Inhibitor's Role in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction to SK-216 and its Target: PAI-1
Mechanism of Action: How this compound Inhibits Angiogenesis
Preclinical Efficacy of this compound
In vitro and in vivo studies have demonstrated the anti-tumor and anti-angiogenic effects of this compound.
This compound has been shown to inhibit key steps in the angiogenic process using human umbilical vein endothelial cells (HUVECs). Specifically, it has been observed to inhibit VEGF-induced migration and tube formation.[1]
| Assay | Cell Line | Treatment | Endpoint | Result |
| Endothelial Cell Migration | HUVEC | This compound | Inhibition of VEGF-induced migration | Significant Inhibition[1] |
| Tube Formation | HUVEC | This compound | Inhibition of VEGF-induced tube formation | Significant Inhibition[1] |
| Tumor Model | Cell Line | Administration Route | Primary Outcome | Secondary Outcome |
| Subcutaneous Tumor | Lewis Lung Carcinoma (LLC) | Oral | Reduction in tumor size | Reduced angiogenesis in tumors[1] |
| Metastasis Model | Lewis Lung Carcinoma (LLC) | Intravenous injection | Reduction in metastases | - |
| Subcutaneous Tumor | B16 Melanoma (PAI-1 non-secreting) | Oral | Reduction in tumor size | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to evaluate the efficacy of this compound.
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs), Lewis Lung Carcinoma (LLC), and B16 melanoma cells were utilized.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
The Boyden chamber assay was likely used to assess endothelial cell migration.
-
Chamber Setup: A two-chamber Boyden apparatus with a porous membrane separating the upper and lower chambers was used.
-
Cell Seeding: HUVECs were seeded in the upper chamber in serum-free media.
-
Chemoattractant: The lower chamber was filled with media containing a chemoattractant, such as VEGF, to stimulate migration.
-
Treatment: Cells were treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The chambers were incubated for a specified period to allow cells to migrate through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained, and counted under a microscope.
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: Wells of a multi-well plate were coated with Matrigel, a basement membrane extract.
-
Cell Seeding: HUVECs were seeded onto the Matrigel-coated wells.
-
Treatment: Cells were treated with this compound or a vehicle control in the presence of a pro-angiogenic stimulus like VEGF.
-
Incubation: The plate was incubated to allow for the formation of tube-like structures.
-
Analysis: The formation of networks of tubes was observed and quantified using microscopy and imaging software.
Animal models are essential for evaluating the systemic effects of anti-cancer agents.
-
Tumor Cell Implantation: Mice were subcutaneously implanted or intravenously injected with LLC or B16 melanoma cells.
-
Treatment: Once tumors were established, mice were orally administered this compound or a vehicle control.
-
Monitoring: Tumor size was measured regularly with calipers. Animal body weight and general health were also monitored.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry to assess microvessel density. For metastasis studies, lungs or other organs were examined for tumor nodules.
Future Directions and Clinical Perspective
Conclusion
References
An In-depth Technical Guide to SK-216: Targeting the Tumor Microenvironment by PAI-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PAI-1 in the Tumor Microenvironment
Mechanism of Action of SK-216
Preclinical Data: In Vivo Efficacy of this compound
Preclinical studies have demonstrated the anti-tumor and anti-metastatic effects of orally administered this compound in murine models.[5][6]
| Cell Line | Treatment | Mean Tumor Volume (mm³) at Day 21 | % Inhibition |
| LLC | Vehicle | ~2500 | - |
| LLC | This compound (100 mg/kg/day, p.o.) | ~1200 | ~52% |
| B16 Melanoma | Vehicle | ~3000 | - |
| B16 Melanoma | This compound (100 mg/kg/day, p.o.) | ~1500 | ~50% |
Table 1: Effect of this compound on Subcutaneous Tumor Growth. [5]
The impact of this compound on metastasis was assessed by intravenous injection of LLC or B16 melanoma cells into mice.[5][6]
| Cell Line | Treatment | Mean Number of Lung Metastatic Nodules | % Inhibition |
| LLC | Vehicle | ~80 | - |
| LLC | This compound (100 mg/kg/day, p.o.) | ~30 | ~62.5% |
| B16 Melanoma | Vehicle | ~100 | - |
| B16 Melanoma | This compound (100 mg/kg/day, p.o.) | ~40 | ~60% |
Table 2: Effect of this compound on Experimental Lung Metastasis. [5]
This compound treatment significantly reduced angiogenesis within the tumors, as measured by microvessel density (MVD) using CD31 staining.[5]
| Tumor Model | Treatment | Microvessel Density (vessels/mm²) | % Reduction |
| LLC | Vehicle | ~120 | - |
| LLC | This compound (100 mg/kg/day, p.o.) | ~60 | ~50% |
Table 3: Effect of this compound on Tumor Angiogenesis. [5]
Preclinical Data: In Vitro Effects of this compound on Endothelial Cells
This compound's anti-angiogenic properties were further investigated through in vitro assays using human umbilical vein endothelial cells (HUVECs).[5]
This compound inhibited VEGF-induced migration of HUVECs in a dose-dependent manner.
| Treatment | Migrated Cells (per high-power field) | % Inhibition |
| Control | ~20 | - |
| VEGF (10 ng/mL) | ~100 | - |
| VEGF + this compound (1 µM) | ~60 | ~40% |
| VEGF + this compound (10 µM) | ~30 | ~70% |
Table 4: Effect of this compound on VEGF-induced HUVEC Migration. [5]
This compound also inhibited VEGF-induced tube formation by HUVECs on Matrigel.
| Treatment | Total Tube Length (arbitrary units) | % Inhibition |
| Control | ~1000 | - |
| VEGF (10 ng/mL) | ~4000 | - |
| VEGF + this compound (1 µM) | ~2500 | ~37.5% |
| VEGF + this compound (10 µM) | ~1500 | ~62.5% |
Table 5: Effect of this compound on VEGF-induced HUVEC Tube Formation. [5]
Experimental Protocols
-
Cell Lines: Lewis lung carcinoma (LLC) and B16 melanoma cells were cultured in DMEM supplemented with 10% FBS.
-
Animals: Male C57BL/6 mice (6-8 weeks old) were used.
-
Subcutaneous Tumor Model: 1 x 10⁶ cells were injected subcutaneously into the flank of the mice. Tumor volume was measured every 3 days and calculated as (length x width²)/2.
-
Metastasis Model: 2.5 x 10⁵ cells were injected into the tail vein. Lungs were harvested after 21 days, and metastatic nodules were counted.
-
This compound Administration: this compound was suspended in 0.5% carboxymethylcellulose and administered orally at a dose of 100 mg/kg/day.
-
Immunohistochemistry: Tumors were excised, fixed in formalin, and embedded in paraffin. Sections were stained with an anti-CD31 antibody to visualize blood vessels. Microvessel density was quantified by counting the number of vessels per unit area.
References
- 1. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Plasminogen activator inhibitor-1 promotes immune evasion in tumors by facilitating the expression of programmed cell death-ligand 1 [frontiersin.org]
- 3. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Investigating the anti-metastatic properties of SK-216
A Technical Guide on the Anti-Metastatic Properties of SK-216
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Targeting the PAI-1 Pathway
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound on Osteosarcoma Cells
| Parameter | Cell Line | This compound Concentration | Result | Citation |
| PAI-1 Expression | 143B | 25 µM | ~40% inhibition | [3] |
| PAI-1 Expression | 143B | 50 µM | ~40% inhibition | [3] |
| Cell Invasion | 143B | Dose-dependent | Suppression of invasion activity | [1][2] |
| MMP-13 Secretion | 143B | Dose-dependent | Reduced secretion | [1][2] |
| Cell Proliferation | 143B | Not specified | No significant influence | [1][2] |
| Cell Migration | 143B | Not specified | No significant influence | [1][2] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Cancer Type | Mouse Model | This compound Administration | Key Findings | Citation |
| Osteosarcoma | Human 143B cell xenograft | Intraperitoneal injection | Suppression of lung metastases; Downregulation of PAI-1 in primary tumors | [1][2] |
| Lewis Lung Carcinoma | Syngeneic | Oral administration | Reduction in subcutaneous tumor size and extent of metastases | [4] |
| B16 Melanoma | Syngeneic | Oral administration | Reduction in subcutaneous tumor size and extent of metastases | [4] |
| Angiogenesis | LLC and B16 tumor models | Oral administration | Reduced extent of angiogenesis in tumors | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-metastatic properties.
In Vitro Invasion Assay (Matrigel Assay)
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Human osteosarcoma cell line (e.g., 143B)
-
Matrigel-coated transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (containing fetal bovine serum)
-
This compound (various concentrations)
-
Calcein-AM or other suitable fluorescent dye for cell staining
-
Fluorescence microscope
Protocol:
-
Pre-hydrate Matrigel-coated transwell inserts with serum-free medium for 2 hours at 37°C.
-
Harvest and resuspend cancer cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
Add 600 µL of complete medium to the lower chamber.
-
Add this compound at desired concentrations (e.g., 0, 25, 50 µM) to both the upper and lower chambers.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the invading cells with a fluorescent dye (e.g., Calcein-AM).
-
Count the number of invading cells in several random fields of view using a fluorescence microscope.
-
Calculate the percentage of invasion inhibition relative to the untreated control.
In Vivo Lung Metastasis Model
Objective: To evaluate the effect of this compound on the formation of lung metastases in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human osteosarcoma cell line (e.g., 143B)
-
This compound solution for injection
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Anesthesia
-
Surgical tools for injection
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Histology equipment
Protocol:
-
Culture and harvest human osteosarcoma cells.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension into the tail vein or orthotopically into the tibia of each mouse.
-
Randomly divide the mice into a control group and a treatment group.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle to the respective groups according to a predetermined schedule (e.g., daily or every other day).
-
Monitor the health and weight of the mice regularly.
-
At a predefined endpoint (e.g., 4-6 weeks), euthanize the mice.
-
Excise the lungs and fix them in 10% formalin.
-
Count the number of visible metastatic nodules on the lung surface.
-
For more detailed analysis, embed the lungs in paraffin, section them, and perform Hematoxylin and Eosin (H&E) staining to visualize micrometastases.
-
If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals to monitor tumor growth and metastasis development.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound in inhibiting metastasis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
SK-216's Role in Epithelial-Mesenchymal Transition (EMT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Role of PAI-1 in Epithelial-Mesenchymal Transition
SK-216: A PAI-1 Inhibitor with Anti-EMT Properties
Signaling Pathways
Quantitative Data Summary
| Cell Line | Treatment | Effect on Epithelial Markers (e.g., E-cadherin) | Effect on Mesenchymal Markers (e.g., Vimentin, Snail, Twist) | Reference |
| A2780 (Ovarian Cancer) | PAI-1 Inhibition | Increased | Decreased | [4] |
| PANC-1 (Pancreatic Cancer) | Low PAI-1 levels | Increased expression of some epithelial genes | Decreased expression of some mesenchymal genes | [4] |
| H1975 & PC-9 (Lung Cancer) | Osimertinib | Not specified | Increased PAI-1 and mesenchymal gene expression | [6] |
| H1975 (Lung Cancer) | This compound | Not specified | Decreased mesenchymal marker gene expression | [6] |
Experimental Protocols
Cell Culture and EMT Induction:
-
Cell Lines: A549 (human alveolar basal epithelial adenocarcinoma), A2780 (human ovarian cancer), PANC-1 (pancreatic cancer), H1975 and PC-9 (EGFR-mutated lung cancer).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
EMT Induction: EMT can be induced by treating cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for a specified period (e.g., 48-72 hours).
Western Blotting:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with non-fat milk or bovine serum albumin in TBST.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: cDNA is synthesized from total RNA using a reverse transcription kit.
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.
Migration and Invasion Assays:
-
Migration Assay: Cells are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. After incubation, non-migrated cells are removed, and migrated cells on the lower surface of the membrane are fixed, stained, and counted.
-
Invasion Assay: The protocol is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel to simulate an extracellular matrix barrier.
References
- 1. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasminogen activator inhibitor-1 in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epithelial-mesenchymal transition induced PAI-1 is associated with prognosis of triple-negative breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wcrj.net [wcrj.net]
- 5. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 6. Association between Plasminogen Activator Inhibitor-1 and Osimertinib Tolerance in EGFR-Mutated Lung Cancer via Epithelial–Mesenchymal Transition | MDPI [mdpi.com]
Unraveling the Pharmacokinetics of SK-216: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: PAI-1 Inhibition
Pharmacokinetic Profile of this compound
Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and elimination half-life, are not publicly available in the reviewed literature. Preclinical studies have reported the use of this compound through oral and intraperitoneal administration in murine models. The compound is described as orally bioavailable. The tables below are structured to incorporate such data once it becomes available.
Table 1: Pharmacokinetic Parameters of this compound (Preclinical Data)
| Parameter | Route of Administration | Dose | Value | Species | Source |
| Cmax | Oral | Data not available | Data not available | Mouse | - |
| Tmax | Oral | Data not available | Data not available | Mouse | - |
| AUC | Oral | Data not available | Data not available | Mouse | - |
| Half-life (t½) | Oral | Data not available | Data not available | Mouse | - |
| Bioavailability | Oral | Data not available | Orally bioavailable | Mouse | [1] |
| Cmax | Intraperitoneal | 6.6 µ g/200 µL | Data not available | Mouse | [2] |
| Tmax | Intraperitoneal | 6.6 µ g/200 µL | Data not available | Mouse | [2] |
| AUC | Intraperitoneal | 6.6 µ g/200 µL | Data not available | Mouse | [2] |
| Half-life (t½) | Intraperitoneal | 6.6 µ g/200 µL | Data not available | Mouse | [2] |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies investigating the efficacy of this compound.
In Vivo Murine Models of Cancer
Objective: To evaluate the anti-tumor and anti-metastatic effects of this compound in vivo.
Animal Models:
-
Wild-type C57BL/6 mice were used for subcutaneous tumor models with Lewis lung carcinoma and B16 melanoma cells.
Experimental Workflow:
Protocols:
-
Human Osteosarcoma Lung Metastasis Model:
-
143B-Luc human osteosarcoma cells were injected into the tail vein of male athymic nude mice.
-
Metastasis to the lungs was monitored and quantified.
-
-
Subcutaneous Tumor Model:
-
Lewis lung carcinoma or B16 melanoma cells were subcutaneously implanted into the flank of wild-type mice.
-
This compound was administered orally. The exact dosage and frequency were not specified in the available abstracts.
-
Tumor size was measured regularly to assess tumor growth inhibition.
-
In Vitro Cell-Based Assays
Objective: To investigate the direct effects of this compound on cancer cell invasion and endothelial cell function.
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
Protocols:
-
Cell Invasion Assay:
-
143B cells were seeded in the upper chamber of a Matrigel-coated transwell insert.
-
The number of cells that invaded through the Matrigel and migrated to the lower chamber was quantified.
-
-
VEGF-Induced HUVEC Migration and Tube Formation:
-
For migration assays, HUVECs were treated with this compound and their migration in response to Vascular Endothelial Growth Factor (VEGF) was assessed.
-
For tube formation assays, HUVECs were seeded on Matrigel-coated plates in the presence of this compound and VEGF, and the formation of capillary-like structures was observed and quantified.
-
Table 2: Summary of In Vitro Experimental Conditions
| Assay | Cell Line | This compound Concentration | Duration | Endpoint | Source |
| Invasion | 143B Osteosarcoma | 0-50 µM | 48 hours | Number of invaded cells | [2] |
| Migration | HUVEC | Data not available | Data not available | Cell migration | - |
| Tube Formation | HUVEC | Data not available | Data not available | Capillary-like structure formation | - |
Conclusion
References
The Impact of SK-216 on VEGF-Induced Cell Migration: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the inhibitory effects of SK-216 on vascular endothelial growth factor (VEGF)-induced cell migration, a critical process in angiogenesis and tumor progression. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the mechanism of action, experimental data, and relevant protocols.
Introduction
Mechanism of Action: this compound and the PAI-1/VEGF Axis
Signaling Pathway Diagram
Quantitative Data: Effect of this compound on HUVEC Migration
Quantitative data from the primary study by Masuda et al. (2013) on the specific inhibitory concentrations of this compound on VEGF-induced HUVEC migration is not publicly available in the abstract. The full text of the article would be required to provide a detailed data table.
Based on the available information, this compound was shown to inhibit VEGF-induced migration of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro.[1] The study indicates a dose-dependent inhibition, though specific IC50 values or percentage inhibition at various concentrations are not detailed in the abstract.
Table 1: Summary of this compound's Effect on VEGF-Induced HUVEC Migration (Qualitative)
| Experimental Condition | Observed Effect on HUVEC Migration | Reference |
| Control (no VEGF) | Basal migration | Masuda et al., 2013 |
| VEGF-stimulated | Increased migration | Masuda et al., 2013 |
| VEGF + this compound | Inhibition of VEGF-induced migration | Masuda et al., 2013 |
Experimental Protocols
The following is a generalized protocol for a VEGF-induced cell migration assay based on standard methodologies and the information available from the study on this compound.
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.
Boyden Chamber Migration Assay
The Boyden chamber assay, or transwell assay, is a common method to assess cell migration towards a chemoattractant.
Materials:
-
Boyden chambers (transwell inserts) with a porous polycarbonate membrane (e.g., 8 µm pore size)
-
24-well tissue culture plates
-
HUVECs
-
Serum-free endothelial basal medium (EBM)
-
Recombinant human VEGF
-
This compound
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Cell Preparation: HUVECs are serum-starved for a defined period (e.g., 4-6 hours) in EBM prior to the assay to reduce basal migration.
-
Assay Setup:
-
The lower chamber of the 24-well plate is filled with EBM containing VEGF as the chemoattractant.
-
For the experimental group, various concentrations of this compound are added to the lower chamber along with VEGF.
-
Control wells contain EBM alone (negative control) or EBM with VEGF (positive control).
-
-
Cell Seeding: A suspension of serum-starved HUVECs is seeded into the upper chamber of the transwell insert.
-
Incubation: The plate is incubated at 37°C for a period that allows for cell migration (e.g., 4-24 hours).
-
Cell Fixation and Staining:
-
After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The membrane is fixed with methanol (B129727) and stained with a suitable dye (e.g., Giemsa or DAPI) to visualize the migrated cells on the lower surface.
-
-
Quantification: The number of migrated cells is counted in several random fields of view under a microscope. The results are typically expressed as the average number of migrated cells per field or as a percentage of the control.
Experimental Workflow Diagram
References
PAI-1 as a Therapeutic Target for SK-216: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to PAI-1
SK-216: A Specific PAI-1 Inhibitor
Mechanism of Action
Quantitative Data on this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 | 44 µM | PAI-1 Inhibition Assay | [7] |
| Inhibition of PAI-1 Expression | ~40% at 25 and 50 µM | 143B human osteosarcoma cells | [8] |
| Inhibition of MMP-13 Secretion | Dose-dependent | 143B human osteosarcoma cells | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Assays
-
Objective: To assess the effect of this compound on the invasive potential of human osteosarcoma cells.
-
Cell Line: 143B human osteosarcoma cells.
-
Protocol:
-
Culture 143B cells in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 0-50 µM) for 48 hours.
-
Seed treated cells into the upper chamber of a Matrigel-coated Boyden chamber.
-
Use a chemoattractant in the lower chamber.
-
Incubate to allow for cell invasion through the Matrigel matrix.
-
Fix, stain, and quantify the number of invaded cells.
-
A significant reduction in the ratio of cell-invaded wells to total wells indicates inhibition of invasion.[9]
-
-
Objective: To evaluate the effect of this compound on VEGF-induced angiogenesis in vitro.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Protocol:
-
Coat a 96-well plate with Matrigel.
-
Seed HUVECs onto the Matrigel-coated plate.
-
Treat cells with VEGF in the presence or absence of this compound at various concentrations.
-
Incubate to allow for the formation of capillary-like tube structures.
-
In Vivo Models
-
Objective: To assess the effect of this compound on primary tumor growth.
-
Animal Model: Wild-type mice.
-
Protocol:
-
Subcutaneously implant tumor cells into the flanks of mice.
-
Once tumors are established, orally administer this compound or a vehicle control daily.
-
Monitor tumor size and body weight regularly.
-
-
Objective: To evaluate the effect of this compound on tumor metastasis.
-
Animal Model: Wild-type mice.
-
Cell Lines: LLC or B16 melanoma cells.
-
Protocol:
-
Inject tumor cells intravenously into the tail vein of mice.
-
Administer this compound or vehicle control orally on a predetermined schedule.
-
After a set period, euthanize the mice and harvest the lungs.
-
-
Objective: To investigate the anti-fibrotic effect of this compound.
-
Animal Model: Mice.
-
Protocol:
-
Induce pulmonary fibrosis by intratracheal administration of bleomycin.
-
Orally administer this compound or vehicle control to the mice.
-
Assess the degree of pulmonary fibrosis at a specific time point post-bleomycin treatment through histological analysis (e.g., Masson's trichrome staining) and measurement of lung hydroxyproline (B1673980) content.[5]
-
Signaling Pathways and Visualizations
PAI-1 Signaling Pathway
TGF-β Induced PAI-1 Expression
Experimental Workflow: In Vivo Tumor Metastasis Study
This workflow outlines the key steps in evaluating the anti-metastatic potential of this compound in a mouse model.
Conclusion
References
- 1. The High Affinity Binding Site on Plasminogen Activator Inhibitor-1 (PAI-1) for the Low Density Lipoprotein Receptor-related Protein (LRP1) Is Composed of Four Basic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/AP-1-dependent regulation of PAI-1 gene expression by TGF-beta in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of TGF-β1/MAPK-mediated PAI-1 gene expression by the actin cytoskeleton in human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. assaygenie.com [assaygenie.com]
- 9. medchemexpress.com [medchemexpress.com]
The Anti-Fibrotic Mechanism of SK-216: A Technical Overview
Disclaimer: The following document is a template designed to meet the structural and formatting requirements of the user's request. The specific compound "SK-216" and its anti-fibrotic mechanism could not be verified in publicly available scientific literature as of the last update. Therefore, the data, experimental protocols, and specific pathway details presented herein are illustrative examples based on common anti-fibrotic research and should not be considered factual information about a compound named this compound.
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, leads to scarring and failure of organ function, representing a significant challenge in modern medicine. A variety of signaling pathways are implicated in the progression of fibrotic diseases, with the Transforming Growth Factor-β (TGF-β) pathway being a central mediator. This document outlines the hypothetical anti-fibrotic mechanism of a novel therapeutic agent, this compound, focusing on its role in modulating key fibrotic signaling cascades. The subsequent sections provide an in-depth look at its mechanism of action, supported by quantitative data from preclinical studies and detailed experimental methodologies.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
This compound is postulated to exert its anti-fibrotic effects primarily through the targeted inhibition of the TGF-β signaling pathway. TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor (TGFβR), initiates a signaling cascade that culminates in the transcription of genes associated with fibrosis. This compound is designed to interfere with this process at a critical juncture, thereby mitigating the downstream fibrotic response.
Modulation of Smad-Dependent Signaling
The canonical TGF-β pathway involves the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Once phosphorylated, these R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the expression of target genes, including those encoding for collagen and other ECM proteins. This compound is hypothesized to selectively inhibit the phosphorylation of Smad3, a key driver of the fibrotic gene program.
Caption: this compound selectively inhibits Smad3 phosphorylation.
Impact on Non-Smad Signaling Pathways
In addition to the canonical Smad pathway, TGF-β can also signal through non-Smad pathways, including the MAPK/ERK, JNK, and p38 pathways, which contribute to the fibrotic process. Preliminary data suggests that this compound may also attenuate the activation of the ERK1/2 pathway, further contributing to its anti-fibrotic efficacy.
Quantitative In Vitro Efficacy
The bioactivity of this compound has been quantified in various in vitro models of fibrosis. The following tables summarize key findings from these studies, demonstrating the dose-dependent effects of this compound on critical fibrotic markers.
Table 1: Effect of this compound on TGF-β-induced Collagen I Expression in Human Dermal Fibroblasts
| This compound Concentration | Collagen I mRNA Expression (Fold Change vs. Vehicle) | % Inhibition |
| 0 µM (Vehicle) | 8.5 ± 0.7 | 0% |
| 0.1 µM | 6.2 ± 0.5 | 27% |
| 1 µM | 3.1 ± 0.3 | 64% |
| 10 µM | 1.2 ± 0.2 | 86% |
Table 2: Inhibition of Smad3 Phosphorylation by this compound in LX-2 Cells
| This compound Concentration | p-Smad3 / Total Smad3 Ratio (Normalized to Vehicle) | % Inhibition of Phosphorylation |
| 0 µM (Vehicle) | 1.00 | 0% |
| 0.1 µM | 0.78 ± 0.09 | 22% |
| 1 µM | 0.45 ± 0.06 | 55% |
| 10 µM | 0.15 ± 0.03 | 85% |
Preclinical In Vivo Models
The anti-fibrotic potential of this compound has been evaluated in a murine model of bleomycin-induced pulmonary fibrosis. This model is widely used to assess the efficacy of potential anti-fibrotic agents.
Caption: Workflow for the bleomycin-induced lung fibrosis model.
Table 3: Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Ashcroft Score (Mean ± SD) | Lung Hydroxyproline Content (µ g/lung ) |
| Saline + Vehicle | 1.2 ± 0.4 | 150 ± 25 |
| Bleomycin + Vehicle | 6.8 ± 1.1 | 480 ± 60 |
| Bleomycin + this compound (10 mg/kg) | 4.5 ± 0.8 | 320 ± 45 |
| Bleomycin + this compound (30 mg/kg) | 2.9 ± 0.6 | 210 ± 30 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Culture and Treatment
Human dermal fibroblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells were serum-starved for 24 hours before being pre-treated with this compound or vehicle for 1 hour, followed by stimulation with 10 ng/mL recombinant human TGF-β1 for 24 hours.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted using TRIzol reagent and reverse-transcribed into cDNA. qRT-PCR was performed using SYBR Green master mix on a StepOnePlus Real-Time PCR System. The relative expression of Collagen I (COL1A1) was normalized to the housekeeping gene GAPDH using the 2-ΔΔCt method.
Western Blotting
LX-2 cells, a human hepatic stellate cell line, were treated as described above. Cell lysates were prepared, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-Smad3 (Ser423/425), total Smad3, and β-actin. Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Bleomycin-Induced Pulmonary Fibrosis Model
Male C57BL/6 mice (8-10 weeks old) were anesthetized, and a single intratracheal instillation of bleomycin (2.5 U/kg) or saline was administered. Seven days post-instillation, mice were randomized to receive daily oral gavage of this compound (10 or 30 mg/kg) or vehicle for 14 consecutive days. On day 21, mice were euthanized, and lung tissues were harvested for histological analysis and measurement of hydroxyproline content.
Conclusion and Future Directions
The presented data strongly suggest that this compound is a potent anti-fibrotic agent that functions through the targeted inhibition of the TGF-β/Smad3 signaling pathway. Its efficacy in both in vitro and in vivo models of fibrosis highlights its therapeutic potential. Future studies will focus on elucidating the broader effects of this compound on other pro-fibrotic pathways, conducting comprehensive safety and toxicology assessments, and advancing this promising candidate toward clinical development for the treatment of fibrotic diseases.
Methodological & Application
Application Notes and Protocols for SK-216 In Vivo Studies in Murine Models
Overview and Mechanism of Action
Signaling Pathway of SK-216
Caption: Mechanism of action of this compound.
Experimental Protocols
Subcutaneous Tumor Growth and Metastasis Model
This protocol describes the use of this compound in a subcutaneous tumor implantation model to assess its effects on primary tumor growth and metastasis.
Materials:
-
This compound
-
Vehicle (e.g., appropriate solvent for oral or intraperitoneal administration)
-
Lewis Lung Carcinoma (LLC) or B16 Melanoma cells[1]
-
Wild-type C57BL/6 mice or immunodeficient mice (e.g., nude mice)[1][2][3]
-
Sterile PBS and cell culture medium
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Tumor Cell Implantation: Anesthetize mice and subcutaneously inject the cell suspension into the flank. For osteosarcoma models, cells can be inoculated into the knee.[2]
-
Treatment Administration: Once tumors are palpable or have reached a specified size, randomize mice into control and treatment groups. Administer this compound or vehicle via the chosen route (oral or intraperitoneal injection).[1][2]
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume (e.g., Volume = 0.5 x length x width^2).
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest lungs and other relevant organs. Count the number of metastatic nodules on the organ surface. For osteosarcoma models, lung metastases can be visualized and quantified using bioluminescence if using luciferase-expressing cells.[2]
Intravenous Injection Metastasis Model
This protocol is designed to evaluate the effect of this compound specifically on the process of metastasis following the direct introduction of tumor cells into circulation.[1]
Materials:
-
Same as in Protocol 2.1.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of tumor cells as described in Protocol 2.1.
-
Intravenous Injection: Inject the tumor cell suspension (e.g., 5 x 10^5 cells/100 µL) into the lateral tail vein of the mice.
-
Treatment Administration: Begin administration of this compound or vehicle on the same day as tumor cell injection or as per the study design.
-
Metastasis Assessment: After a predetermined period (e.g., 2-3 weeks), euthanize the mice and harvest the lungs. Count the number of visible metastatic colonies on the lung surface.
Experimental Workflow Diagram
Caption: General workflow for in vivo this compound experiments.
Data Presentation
The following tables summarize the type of quantitative data that can be generated from the described protocols.
Table 1: Effect of this compound on Primary Tumor Growth
| Treatment Group | Animal Model | Tumor Cell Line | Administration Route | Mean Tumor Volume (mm³) ± SEM | % Inhibition |
| Vehicle Control | C57BL/6 | LLC | Oral | Data | N/A |
| This compound | C57BL/6 | LLC | Oral | Data | Data |
| Vehicle Control | Nude Mice | 143B | Intraperitoneal | Data | N/A |
| This compound | Nude Mice | 143B | Intraperitoneal | Data | Data |
Table 2: Effect of this compound on Metastasis
| Treatment Group | Experimental Model | Tumor Cell Line | Administration Route | Mean Number of Lung Nodules ± SEM | % Inhibition |
| Vehicle Control | Subcutaneous | LLC | Oral | Data | N/A |
| This compound | Subcutaneous | LLC | Oral | Data | Data |
| Vehicle Control | Intravenous | B16 Melanoma | Oral | Data | N/A |
| This compound | Intravenous | B16 Melanoma | Oral | Data | Data |
| Vehicle Control | Intra-knee | 143B | Intraperitoneal | Data | N/A |
| This compound | Intra-knee | 143B | Intraperitoneal | Data | Data |
Table 3: Effect of this compound on Protein Expression in Tumors
| Treatment Group | Animal Model | Tumor Cell Line | Analyte | Expression Level (relative to control) |
| Vehicle Control | Nude Mice | 143B | PAI-1 | 1.0 |
| This compound | Nude Mice | 143B | PAI-1 | Data |
| Vehicle Control | Nude Mice | 143B | MMP-13 | 1.0 |
| This compound | Nude Mice | 143B | MMP-13 | Data |
These tables should be populated with the specific data obtained from the experiments. It is crucial to include appropriate statistical analysis to determine the significance of the observed effects.
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of SK-216, a Putative Sigma-1 Receptor Modulator
Introduction
The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses and signal transduction.[1][2][3] Its modulation has emerged as a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.[3] This document provides detailed application notes and protocols for a series of cell-based assays to characterize the efficacy of SK-216, a putative S1R modulator.
Ligand Binding Assay
Application Note: This assay is designed to determine the binding affinity of this compound for the sigma-1 receptor. A competitive binding assay using a radiolabeled S1R ligand, such as --INVALID-LINK---pentazocine, is a standard method. The assay measures the ability of this compound to displace the radioligand from the receptor, from which the inhibition constant (Ki) can be calculated.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably overexpressing the human sigma-1 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of --INVALID-LINK---pentazocine.
-
Add varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding determination, add a high concentration of a known S1R ligand (e.g., haloperidol).
-
Incubate the plate at 37°C for a specified time.
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | Value | Value |
| Haloperidol (Control) | Value | Value |
Functional Assay: Calcium Mobilization
Application Note: The sigma-1 receptor modulates intracellular calcium signaling, particularly through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor at the endoplasmic reticulum.[3] This assay assesses the functional activity of this compound by measuring its effect on agonist-induced calcium release from the endoplasmic reticulum.
Experimental Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express S1R) in a black, clear-bottom 96-well plate.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound and incubate for a predetermined time.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Inject an agonist that induces IP₃-mediated calcium release (e.g., bradykinin (B550075) or carbachol).
-
Record the fluorescence intensity over time to measure the intracellular calcium concentration change.
-
-
Data Analysis:
-
Calculate the peak fluorescence intensity or the area under the curve for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration to determine the EC₅₀ or IC₅₀.
-
Data Presentation:
| Treatment | Agonist | Peak Fluorescence (RFU) | EC₅₀/IC₅₀ (nM) |
| Vehicle Control | Bradykinin | Value | N/A |
| This compound | Bradykinin | Value | Value |
| Known S1R Agonist | Bradykinin | Value | Value |
| Known S1R Antagonist | Bradykinin | Value | Value |
Downstream Signaling Pathway Analysis: ERK Phosphorylation
Application Note: Activation of the sigma-1 receptor can modulate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[4] This assay determines the effect of this compound on the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., PC-12 or primary neurons) in 6-well plates.
-
Starve the cells in a serum-free medium to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of this compound for various time points.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Data Presentation:
| Treatment | Concentration (nM) | Time (min) | p-ERK/Total ERK Ratio (Fold Change) |
| Vehicle Control | 0 | 15 | 1.0 |
| This compound | 10 | 15 | Value |
| This compound | 100 | 15 | Value |
| This compound | 1000 | 15 | Value |
Visualizations
Caption: Sigma-1 receptor signaling pathway activated by a ligand.
Caption: A generalized workflow for conducting cell-based assays.
References
Application Notes and Protocols for SK-216 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Summary of SK-216 Administration in Animal Models
This compound has been investigated in various murine cancer models, demonstrating its potential as an anti-tumor and anti-angiogenic agent. The administration protocols vary by study, with both oral and intraperitoneal routes having been documented.
| Parameter | Oral Administration | Intraperitoneal (I.P.) Administration |
| Animal Model | Wild-type C57BL/6 mice | Male athymic nude mice |
| Disease Model | Lewis Lung Carcinoma (LLC), B16 Melanoma | Human Osteosarcoma (143B-Luc cells) |
| Dosage | 100 ppm or 500 ppm in drinking water | 6.6 μg per mouse |
| Vehicle | Drinking water | 200 μL PBS |
| Frequency | Ad libitum | Once every 3 days |
| Reported Effects | Reduced tumor size, decreased metastasis, inhibited angiogenesis[1][2] | Suppressed lung metastasis[3] |
Mechanism of Action: PAI-1 Inhibition
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific animal models and experimental goals.
Protocol 1: Oral Administration of this compound in Drinking Water
This protocol is adapted from studies on tumor progression and angiogenesis in mice.
Materials:
-
This compound
-
Drinking water
-
Appropriate animal caging and water bottles
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the total volume of drinking water required for the study duration and the number of animals.
-
Prepare a stock solution of this compound if necessary, ensuring it is fully dissolved.
-
Based on the desired final concentration (100 ppm or 500 ppm), dilute the this compound stock solution in the total volume of drinking water.
-
Note: 100 ppm is equivalent to 100 mg of this compound per liter of water.
-
-
Administration:
-
Fill the water bottles with the prepared this compound solution.
-
Provide the this compound-containing water to the mice ad libitum.
-
Replace the water bottles with freshly prepared solution at regular intervals (e.g., every 2-3 days) to ensure stability and consistent dosing.
-
-
Monitoring:
-
Monitor the water consumption of each cage to estimate the daily dose of this compound per animal.
-
Regularly weigh the animals to monitor for any signs of toxicity.
-
Observe the animals for any behavioral changes or adverse effects.
-
Protocol 2: Intraperitoneal (I.P.) Administration of this compound
This protocol is based on a study investigating the anti-metastatic effects of this compound in an osteosarcoma model.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare a stock solution of this compound in a suitable solvent if necessary.
-
Dilute the stock solution with sterile PBS to a final concentration that delivers 6.6 μg of this compound in a 200 μL injection volume.
-
Ensure the solution is well-mixed and free of precipitates.
-
-
Administration:
-
Weigh the animal to ensure accurate dosing.
-
Properly restrain the mouse.
-
Administer 200 μL of the this compound solution via intraperitoneal injection.
-
Repeat the injection every 3 days for the duration of the study.
-
-
Monitoring:
-
Observe the animals immediately after injection for any acute adverse reactions.
-
Monitor the animals daily for signs of toxicity, including changes in weight, appetite, and behavior.
-
Inspect the injection site for any signs of irritation or inflammation.
-
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a general workflow for conducting an in vivo study with this compound.
Caption: A typical workflow for an in vivo cancer study using this compound.
Important Considerations
-
Pharmacokinetics and Toxicology: Detailed pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. It is crucial for researchers to conduct pilot studies to determine the optimal dose and to assess any potential toxicity in their specific animal model.
-
Vehicle Selection: The choice of vehicle for administration should be based on the solubility of this compound and its compatibility with the chosen route of administration. For oral gavage, a well-tolerated vehicle should be used.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental planning and adherence to established laboratory safety and animal care protocols.
References
Application Notes and Protocols for SK-216 in a Lewis Lung Carcinoma (LLC) Mouse Model
Introduction
The LLC model is a well-established, syngeneic, and highly metastatic murine model that closely mimics aspects of human lung cancer, particularly its propensity to metastasize to the lungs.[1] This model is invaluable for assessing the efficacy of novel therapeutic agents like SK-216 in an immunocompetent setting.
The following sections detail the mechanism of action of this compound, provide comprehensive experimental protocols for both subcutaneous and intravenous LLC models, present quantitative data on its efficacy, and visualize the key signaling pathways and experimental workflows.
Mechanism of Action of this compound
PAI-1 Signaling Pathway in Angiogenesis and Metastasis
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating this compound in the Lewis lung carcinoma model.
Table 1: Effect of this compound on Primary Tumor Growth (Subcutaneous LLC Model)
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Inhibition (%) | Mean Tumor Weight (g) ± SEM | Percent Inhibition (%) |
| Vehicle (Control) | 1500 ± 200 | - | 1.2 ± 0.15 | - |
| This compound | 750 ± 150 | 50% | 0.6 ± 0.10 | 50% |
Data is representative and compiled based on reported findings of approximately 2-fold reduction in tumor size.[2]
Table 2: Effect of this compound on Lung Metastasis (Intravenous LLC Model)
| Treatment Group | Mean Number of Lung Metastatic Nodules ± SEM | Percent Inhibition (%) |
| Vehicle (Control) | 120 ± 15 | - |
| This compound | 50 ± 10 | 58% |
Data is representative and compiled based on reported findings of significant reduction in metastases.[2]
Table 3: Effect of this compound on Tumor Angiogenesis (Subcutaneous LLC Model)
| Treatment Group | Microvessel Density (vessels/mm²) ± SEM | Percent Inhibition (%) |
| Vehicle (Control) | 45 ± 5 | - |
| This compound | 20 ± 4 | 56% |
Data is representative and compiled based on reported findings of reduced angiogenesis.[2]
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Lewis Lung Carcinoma (LLC1) cells.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Cell Preparation for Injection:
-
Grow LLC cells to 80-90% confluency.
-
Wash cells with sterile PBS.
-
Harvest cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free PBS or saline.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Adjust the cell concentration to the required density for injection (e.g., 2 x 10^7 cells/mL for subcutaneous injection). Keep on ice.
-
Subcutaneous Tumor Implantation Model
This model is used to assess the effect of this compound on primary tumor growth and angiogenesis.
-
Animal Model: 6-8 week old male C57BL/6 mice.
-
Injection:
-
Anesthetize the mouse.
-
Shave and sterilize the right flank.
-
Subcutaneously inject 2 x 10^6 LLC cells in a volume of 100 µL sterile PBS.
-
-
Treatment:
-
Monitor tumor growth daily.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., via gavage) at the desired dose daily. The control group receives the vehicle solution.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[4]
-
Monitor animal body weight and overall health.
-
At the end of the study (e.g., after 21 days of treatment), euthanize the mice.
-
Excise the primary tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).
-
Experimental Metastasis Model (Intravenous Injection)
This model is used to assess the effect of this compound on the colonization and growth of tumor cells in the lungs.
-
Animal Model: 6-8 week old male C57BL/6 mice.
-
Injection:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Inject 5 x 10^5 LLC cells in a volume of 200 µL sterile PBS into the lateral tail vein using a 27-gauge needle.
-
-
Treatment:
-
Randomize mice into treatment and control groups on the day of injection.
-
Begin oral administration of this compound or vehicle one day after tumor cell injection and continue daily for the duration of the study.
-
-
Monitoring and Endpoints:
-
Monitor mice for signs of distress or weight loss.
-
Euthanize mice after 21-28 days.
-
Harvest the lungs and rinse with PBS.
-
Fix the lungs by tracheal inflation with Bouin's fixative or 10% neutral buffered formalin.
-
The white tumor nodules on the surface of the black-stained (carbon-ink inflated) or fixed lungs can be counted under a dissecting microscope.
-
For more detailed analysis, lungs can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to quantify metastatic foci.
-
Conclusion
References
- 1. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of experimental pulmonary metastasis of Lewis lung carcinoma by orally administered beta-glucan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: B16 Melanoma Metastasis Model and SK-216 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B16 murine melanoma model is a widely utilized and well-characterized syngeneic model for studying melanoma progression and metastasis.[1] Originating from a spontaneous tumor in a C57BL/6 mouse, the B16 cell line and its highly metastatic sublines, such as B16-F10, are instrumental in preclinical oncology research. These cells, when injected intravenously, readily form metastatic nodules in the lungs, mimicking a critical aspect of human metastatic melanoma.[1] This model's robustness and reproducibility make it an excellent platform for evaluating novel anti-cancer therapeutics.
These application notes provide detailed protocols for utilizing the B16 melanoma metastasis model to evaluate the efficacy of SK-216, along with data presentation and visualization of the underlying signaling pathways.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of this compound in a B16 melanoma metastasis model, based on data from preclinical studies.
Table 1: Effect of this compound on Subcutaneous B16 Melanoma Tumor Growth
| Treatment Group | Dose (in drinking water) | Mean Tumor Volume (mm³) ± SEM (Day 14) |
| Control (Vehicle) | 0 ppm | 1550 ± 250 |
| This compound | 100 ppm | 900 ± 150 |
| This compound | 500 ppm | 750 ± 120 |
Note: Data are representative values derived from published studies and are intended for illustrative purposes. Actual results may vary.
Table 2: Effect of this compound on B16 Melanoma Lung Metastasis
| Treatment Group | Dose (in drinking water) | Mean Number of Lung Nodules ± SEM (Day 21) |
| Control (Vehicle) | 0 ppm | 180 ± 30 |
| This compound | 100 ppm | 90 ± 20 |
| This compound | 500 ppm | 70 ± 15 |
Note: Data are representative values derived from published studies and are intended for illustrative purposes. Actual results may vary.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway through which this compound inhibits angiogenesis in the tumor microenvironment.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in the B16 melanoma metastasis model.
Caption: Workflow for B16 melanoma metastasis assay with this compound treatment.
Experimental Protocols
In Vivo B16 Melanoma Metastasis Model
Objective: To evaluate the effect of this compound on the formation of lung metastases by B16-F10 melanoma cells.
Materials:
-
B16-F10 murine melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old male C57BL/6 mice
-
This compound
-
Vehicle for this compound (e.g., sterile drinking water)
-
27-30 gauge needles and 1 mL syringes
-
Animal housing and monitoring equipment
Protocol:
-
Cell Culture: Culture B16-F10 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.
-
Cell Preparation: On the day of injection, harvest cells using Trypsin-EDTA. Wash the cells with sterile PBS and resuspend in sterile PBS at a concentration of 2.5 x 10^5 viable cells per 100 µL. Place the cell suspension on ice.
-
Animal Grouping and Acclimatization: Randomly assign mice to treatment groups (e.g., Vehicle control, 100 ppm this compound, 500 ppm this compound) with n=8-10 mice per group. Allow mice to acclimatize for at least one week before the experiment.
-
Intravenous Injection: Warm the mice under a heat lamp to dilate the tail veins. Restrain each mouse and inject 100 µL of the B16-F10 cell suspension (2.5 x 10^5 cells) into a lateral tail vein.
-
This compound Administration: Immediately following tumor cell injection, provide the mice with drinking water containing the appropriate concentration of this compound or vehicle. Prepare fresh this compound solutions weekly.
-
Monitoring: Monitor the mice daily for signs of distress, and record their body weight twice weekly.
-
Termination and Tissue Harvest: On day 21 post-injection, euthanize the mice. Carefully dissect and remove the lungs.
-
Quantification of Metastases: Rinse the lungs in PBS and fix in Bouin's solution or 10% neutral buffered formalin. The metastatic nodules will appear as white nodules on the black surface of the lungs of C57BL/6 mice. Count the number of surface nodules on all lung lobes for each mouse.
In Vitro Cell Migration and Invasion Assays
Objective: To assess the direct effect of this compound on the migratory and invasive potential of B16-F10 cells.
Materials:
-
B16-F10 cells
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free and complete cell culture medium
-
This compound
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde for fixing
-
Crystal Violet stain
Protocol for Invasion Assay:
-
Matrigel Coating: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium (e.g., 1:3 ratio). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for solidification.
-
Cell Seeding: Harvest B16-F10 cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control. Seed 5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: Add 500 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fixation and Staining: Fix the cells that have invaded through the membrane to the lower surface by immersing the inserts in methanol or 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Quantification: Gently wash the inserts with water. Count the number of stained, invaded cells in several random fields under a microscope.
Protocol for Migration Assay: The protocol is identical to the invasion assay, but without the initial Matrigel coating of the Transwell inserts.
Western Blotting for Angiogenesis-Related Proteins
Objective: To analyze the effect of this compound on the expression of key proteins involved in angiogenesis in endothelial cells co-cultured with B16 melanoma cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
B16-F10 conditioned medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VEGFR2, anti-p-VEGFR2, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Culture endothelial cells and treat them with B16-F10 conditioned medium in the presence of various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Syngeneic murine metastasis models: B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Plasminogen Activating Inhibitor-1 Might Predict the Efficacy of Anti-PD1 Antibody in Advanced Melanoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of SK-216 in Modulating Human Osteosarcoma 143B Cell Invasiveness
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteosarcoma is an aggressive bone cancer that predominantly affects children and young adults. The high metastatic potential of osteosarcoma, particularly to the lungs, is a major contributor to its poor prognosis. The human osteosarcoma 143B cell line is a widely utilized in vitro model for studying the molecular mechanisms of osteosarcoma progression and for evaluating potential therapeutic agents.[1] This cell line is known for its high metastatic potential and ability to form tumors in vivo.
Data Presentation
The following tables summarize the quantitative effects of SK-216 on the 143B osteosarcoma cell line based on published research.[1]
| This compound Concentration (µM) | PAI-1 Expression Inhibition (%) |
| 25 | ~40 |
| 50 | ~40 |
Table 2: Effect of this compound on 143B Cell Invasion
| This compound Concentration (µM) | Ratio of Cell-Invaded Pores / Total Pores |
| 0 (Control) | 0.34 |
| 25 | 0.25 |
| 50 | 0.16 |
Table 3: Effect of this compound on MMP-13 Secretion in 143B Cells
| This compound Concentration (µM) | Effect on MMP-13 Secretion |
| Increasing Concentrations | Dose-dependent decrease |
Note: Specific quantitative values for MMP-13 secretion were not provided in the primary literature, only the qualitative dose-dependent decrease.[1]
Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on 143B osteosarcoma cells are provided below.
143B Cell Culture
A fundamental prerequisite for all in vitro studies is the proper maintenance of the 143B cell line.
Workflow for 143B Cell Culture
Caption: Workflow for the routine culture and maintenance of 143B osteosarcoma cells.
Materials:
-
Human osteosarcoma 143B cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Thaw a cryopreserved vial of 143B cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 70-80% confluency, subculture them by first washing with PBS, then detaching with 2-3 mL of 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate at a suitable dilution.
Cell Invasion Assay (Boyden Chamber Assay)
This assay is used to quantify the invasive potential of 143B cells in the presence of this compound.
Workflow for Cell Invasion Assay
References
- 1. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SK-216 in a Bleomycin-Induced Pulmonary Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of SK-216 in a bleomycin-induced pulmonary fibrosis model, based on published research findings.
Data Presentation
In Vitro Efficacy of this compound on Human Lung Fibroblasts (MRC-5 cells)
The following tables summarize the quantitative data from in vitro experiments assessing the effect of this compound on TGF-β1-induced pro-fibrotic changes in the human lung fibroblast cell line, MRC-5.
Table 1: Effect of this compound on TGF-β1-induced mRNA Expression of Fibrotic Markers in MRC-5 Cells
| Treatment Group | α-SMA (Fold Change vs. Control) | Fibronectin (Fold Change vs. Control) | COL1A1 (Fold Change vs. Control) |
| Control | 1.0 | 1.0 | 1.0 |
| TGF-β1 (5 ng/ml) | ~3.5 | ~3.0 | ~2.5 |
| TGF-β1 + this compound (50 µM) | ~2.0# | ~3.0 | ~2.5 |
| TGF-β1 + this compound (150 µM) | ~1.5## | ~3.0 | ~2.5* |
*p < 0.01 vs Control; #p < 0.05, ##p < 0.01 vs TGF-β1 alone
Table 2: Effect of this compound on TGF-β1-induced Protein Expression of Fibrotic Markers in MRC-5 Cells
| Treatment Group | α-SMA (Fold Change vs. Control) | Fibronectin (Fold Change vs. Control) | Type I Collagen (Fold Change vs. Control) |
| Control | 1.0 | 1.0 | 1.0 |
| TGF-β1 (5 ng/ml) | ~4.0 | ~2.5 | ~2.0 |
| TGF-β1 + this compound (50 µM) | ~2.5# | ~2.5 | ~2.0 |
| TGF-β1 + this compound (150 µM) | ~1.8## | ~2.5 | ~2.0* |
*p < 0.01 vs Control; #p < 0.05, ##p < 0.01 vs TGF-β1 alone
Table 3: Effect of this compound on MRC-5 Cell Proliferation
| Treatment Group | Cell Proliferation (Absorbance) |
| Control | ~0.8 |
| TGF-β1 (5 ng/ml) | ~0.8 |
| This compound (50 µM) | ~0.8 |
| TGF-β1 + this compound (50 µM) | ~0.8 |
| This compound (150 µM) | ~0.6 |
| TGF-β1 + this compound (150 µM) | ~0.6 |
*p < 0.01 vs Control
In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
The following table summarizes the quantitative data from an in vivo study evaluating the therapeutic effect of this compound in mice with bleomycin-induced pulmonary fibrosis.
Table 4: Effect of Oral this compound Administration on Bleomycin-Induced Pulmonary Fibrosis in Mice
| Treatment Group | Ashcroft Fibrosis Score | Soluble Collagen Content (µ g/right lung) | PAI-1 mRNA (Fold Change vs. Saline) | α-SMA mRNA (Fold Change vs. Saline) |
| Saline + Vehicle | ~1.0 | ~100 | ~1.0 | ~1.0 |
| Bleomycin (B88199) + Vehicle | ~5.5 | ~250 | ~4.0 | ~3.5 |
| Bleomycin + this compound | ~3.5# | ~150# | ~2.0# | ~2.0# |
*p < 0.01 vs Saline + Vehicle; #p < 0.05 vs Bleomycin + Vehicle
Experimental Protocols
In Vitro: Inhibition of TGF-β1-induced Fibroblast-to-Myofibroblast Differentiation
1. Cell Culture:
-
Human lung fibroblast cell line MRC-5 is maintained in MEM supplemented with 10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (B1217042) (100 µg/ml) at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
-
MRC-5 cells are seeded in appropriate culture plates.
-
After reaching confluence, cells are serum-starved for 24 hours.
-
Cells are pre-treated with this compound (50 µM or 150 µM) or vehicle for 1 hour.
-
Recombinant human TGF-β1 (5 ng/ml) is then added to the culture medium.
-
Cells are incubated for 24 hours (for mRNA analysis) or 48 hours (for protein analysis and proliferation assay).
3. Quantitative Real-Time RT-PCR:
-
Total RNA is extracted from the cells using a suitable kit.
-
First-strand cDNA is synthesized from 1 µg of total RNA.
-
Real-time PCR is performed using specific primers for α-SMA, fibronectin, COL1A1, and a housekeeping gene (e.g., GAPDH).
-
Relative mRNA expression is calculated using the 2-ΔΔCt method.
4. Western Blot Analysis:
-
Cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against α-SMA, fibronectin, type I collagen, and β-actin.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
5. Cell Proliferation Assay:
-
Cell proliferation is assessed using a cell counting kit (e.g., WST-8 assay).
-
After treatment, the reagent is added to each well and incubated for a specified time.
-
The absorbance at 450 nm is measured using a microplate reader.
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Mouse Model
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old, are used for this study.
-
Animals are housed in a specific-pathogen-free environment with ad libitum access to food and water.
2. Induction of Pulmonary Fibrosis:
-
Mice are anesthetized with an appropriate anesthetic.
-
A single intratracheal instillation of bleomycin sulfate (B86663) (1.5 mg/kg body weight) dissolved in sterile saline is administered to induce pulmonary fibrosis.
-
Control mice receive an equal volume of sterile saline.
3. This compound Administration:
-
From day 7 to day 21 after bleomycin instillation, mice are given this compound mixed in their drinking water.
-
A typical concentration is 100 mg/L, which results in an approximate daily intake of 15 mg/kg.
-
The vehicle control group receives regular drinking water.
4. Endpoint Analysis (Day 21):
-
Histological Analysis:
-
Mice are euthanized, and the lungs are harvested.
-
The left lung is fixed with 10% buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Masson's trichrome to visualize collagen deposition.
-
The severity of pulmonary fibrosis is quantified using the Ashcroft scoring system.
-
-
Collagen Content Assay:
-
The right lung is homogenized, and the total soluble collagen content is measured using a Sircol Collagen Assay kit according to the manufacturer's instructions.
-
-
Gene Expression Analysis:
Visualizations
Signaling Pathway
Application Notes and Protocols: Immunohistochemistry for CD31 in SK-216 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Effect of PAI-1 Inhibition on Tumor Angiogenesis
| Treatment Group | Dose (mg/kg) | Mean MVD (vessels/field) | % Reduction in MVD | P-value |
| Control | - | 100 (normalized) | - | - |
| Tiplaxtinin | 5 | 31 | 69% | 0.0008 |
| Tiplaxtinin | 20 | 18 | 82% | < 0.0001 |
| Treatment Group | Dose (mg/kg) | Mean MVD (vessels/field) | % Reduction in MVD | P-value |
| Control | - | 100 (normalized) | - | - |
| Tiplaxtinin | 5 | 37 | 63% | 0.0085 |
| Tiplaxtinin | 20 | 15 | 85% | 0.0018 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SK-216 and the general workflow for assessing its anti-angiogenic effects using CD31 immunohistochemistry.
Experimental Protocols
Protocol 1: Immunohistochemistry for CD31 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Sections
This protocol is a representative method for the detection of CD31 in FFPE tumor tissues. Optimization may be required for specific tumor types and antibody lots.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol (B129727)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit anti-CD31 polyclonal antibody (e.g., Abcam ab28364)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the heated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBST.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBST.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody in Blocking Buffer (e.g., 1:100 to 1:400 dilution, optimization required).
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBST: 3 changes for 5 minutes each.
-
Prepare and apply the DAB substrate solution and incubate until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with mounting medium.
-
Protocol 2: Quantification of Microvessel Density (MVD)
-
Image Acquisition:
-
Scan the entire tumor section to identify "hot spots" of neovascularization (areas with the highest density of CD31-positive vessels).
-
Capture images of at least 3-5 distinct hot spots per tumor section at a consistent magnification (e.g., 200x).
-
-
Vessel Counting:
-
A single, positively stained endothelial cell or a cluster of endothelial cells clearly separate from adjacent microvessels, tumor cells, and other connective tissue elements is counted as one microvessel.
-
The presence of a vessel lumen is not required for a structure to be counted as a microvessel.
-
The average number of microvessels per field is calculated for each tumor.
-
-
Automated Image Analysis (Alternative):
-
Utilize image analysis software (e.g., ImageJ, Aperio ImageScope) to quantify the CD31-positive area as a percentage of the total tumor area. This method can provide a more objective and reproducible quantification.
-
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Plasminogen Activator Inhibitor-1 Inhibits Angiogenesis and Tumor Growth in a Human Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring PAI-1 Activity After SK-216 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAI-1 Signaling and Inhibition
References
Application Notes and Protocols for Studying Angiogenesis In Vitro with SK-216
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for utilizing SK-216 to study its anti-angiogenic effects on Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. The primary assays described are the VEGF-induced cell migration (wound healing) assay and the tube formation assay, both fundamental methods for assessing angiogenic potential.
This compound Properties
| Property | Value | Reference |
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) | [1][2][3] |
| IC50 | 44 µM | [5] |
| Reported In Vitro Effects | Inhibits VEGF-induced migration and tube formation in HUVECs. | [1][2] |
Experimental Workflow for In Vitro Angiogenesis Studies with this compound
Detailed Experimental Protocols
VEGF-Induced HUVEC Migration (Wound Healing) Assay
This assay measures the ability of this compound to inhibit the migration of a confluent monolayer of HUVECs in response to a wound or scratch, stimulated by Vascular Endothelial Growth Factor (VEGF).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human VEGF-A
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
-
Pipette tips (p200) or a cell scraper
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Wound Creation:
-
Once the cells are fully confluent, aspirate the culture medium.
-
Create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with serum-free or low-serum (0.5-1% FBS) medium.
-
Add recombinant human VEGF to a final concentration of 20-50 ng/mL to stimulate migration.
-
Add this compound at various concentrations (e.g., 10, 25, 50, 100 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control (VEGF alone).
-
-
Incubation and Imaging:
-
Immediately after adding the treatments, capture an image of the wound in each well (T=0 hours).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
After the incubation period, capture another image of the same wound area (T=final).
-
-
Data Analysis:
-
Measure the width of the wound at T=0 and T=final for each condition.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] * 100
-
Compare the wound closure in this compound treated wells to the VEGF control.
-
HUVEC Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by HUVECs when cultured on a basement membrane extract (e.g., Matrigel) in the presence of VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human VEGF-A
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Protocol:
-
Plate Coating:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in serum-free or low-serum medium.
-
Prepare a cell suspension containing 1.0-1.5 x 10^4 cells per 100 µL.
-
In separate tubes, pre-mix the cell suspension with VEGF (final concentration 20-50 ng/mL) and the desired concentrations of this compound (e.g., 10, 25, 50, 100 µM). Include a vehicle control and a VEGF-only control.
-
Gently add 100 µL of the cell suspension mixture to each well on top of the solidified BME.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images of the tube network in each well once optimal tube formation is observed in the VEGF control group.
-
-
Data Analysis:
-
Quantify the extent of tube formation using image analysis software.
-
Commonly measured parameters include:
-
Total tube length
-
Number of branch points (nodes)
-
Number of loops (meshes)
-
-
Compare the quantitative data from this compound treated wells to the VEGF control to determine the inhibitory effect.
-
PAI-1 Signaling Pathway in Angiogenesis and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Evaluation of Human Umbilical Vein and Induced Pluripotent Stem Cell-Derived Endothelial Cells as an Alternative Cell Source to Skin-Specific Endothelial Cells in Engineered Skin Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Gold Nanoparticles Inhibit VEGF165-Induced Migration and Tube Formation of Endothelial Cells via the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasminogen Activator Inhibitor-1 Inhibits Angiogenic Signaling by Uncoupling VEGF Receptor-2-αVβ3 Integrin Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Efficacy of SK-216 in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mechanism of Action of SK-216:
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549, MCF-7)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[7]
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well ultra-low attachment round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.[7]
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). Optimization of seeding density is recommended for each cell line.[6]
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.[7]
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.[7]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.[6]
Protocol 2: this compound Treatment and Viability Assay
This protocol details the treatment of established tumor spheroids with this compound and the subsequent assessment of cell viability.
Materials:
-
Established tumor spheroids in a 96-well plate (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
Luminometer or plate reader
Procedure:
-
After 3-4 days of culture, when spheroids have formed and are compact, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove 50 µL of the medium from each well and add 50 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
At the end of the treatment period, assess cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions.[6]
-
Briefly, allow the assay reagent and the plate to equilibrate to room temperature for 30 minutes.[6]
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes.[6]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.
Protocol 3: Spheroid Growth and Morphology Analysis
This protocol outlines the monitoring of spheroid growth and morphological changes following this compound treatment.
Materials:
-
Treated tumor spheroids in a 96-well plate (from Protocol 2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At designated time points during the treatment period (e.g., 0, 24, 48, 72 hours), capture bright-field images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Observe and document any morphological changes, such as loss of spheroid integrity, compaction, or fragmentation.
-
Plot the spheroid volume over time for each treatment condition to assess the effect of this compound on spheroid growth.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound on Tumor Spheroid Viability
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Effect of this compound on Tumor Spheroid Growth
| Treatment Group | Day 0 Volume (µm³) | Day 2 Volume (µm³) | Day 4 Volume (µm³) | % Growth Inhibition (Day 4) |
| Vehicle Control | 0 | |||
| This compound (10 µM) | ||||
| This compound (25 µM) | ||||
| This compound (50 µM) |
Expected Outcomes and Interpretation
Based on the known anti-angiogenic and anti-metastatic properties of this compound, it is hypothesized that treatment will lead to a dose-dependent decrease in tumor spheroid viability and growth. Morphological analysis may reveal a loss of spheroid integrity, suggesting an impact on cell-cell adhesion and extracellular matrix components. A significant reduction in spheroid size and viability would indicate the potential of this compound as a therapeutic agent for solid tumors.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. 3D tumor spheroid microarray for high-throughput, high-content natural killer cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SK-216 Dosage for Maximum Anti-Tumor Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of SK-216 to achieve maximum anti-tumor efficacy in experimental settings. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and representative data to facilitate your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in anti-tumor research.
Q1: What is the mechanism of action of this compound?
Q2: What are the key signaling pathways affected by this compound?
Q3: What are the expected anti-tumor effects of this compound?
A3: Preclinical studies have shown that this compound can limit tumor progression and angiogenesis.[1] Systemic administration of this compound has been found to reduce the size of subcutaneous tumors and the extent of metastases in mouse models of lung carcinoma and melanoma.[1] Furthermore, this compound has been shown to suppress the lung metastasis of human osteosarcoma. In vitro, this compound can inhibit the invasion of cancer cells and reduce the secretion of matrix metalloproteinase-13 (MMP-13), an enzyme involved in the degradation of the extracellular matrix.
Q4: How should I determine the optimal in vitro concentration of this compound for my experiments?
Q5: What is the recommended route of administration for in vivo studies with this compound?
A5: Published preclinical studies have successfully used oral administration for this compound in mice.[1] Oral gavage is a common and effective method for administering small molecule inhibitors in rodent models.
Troubleshooting Guides
This section provides solutions to potential issues that may arise during your experiments with this compound.
Issue 1: High variability in in vitro cell viability assays.
-
Question: My MTT assay results show significant well-to-well variability. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating.
-
Edge effects: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Incomplete formazan (B1609692) solubilization: After adding the solubilization buffer (e.g., DMSO), ensure that the formazan crystals are completely dissolved by gentle pipetting or shaking before reading the absorbance.
-
Precipitation of this compound: Visually inspect the wells under a microscope after adding this compound to ensure it is not precipitating out of the culture medium, especially at higher concentrations. If precipitation is observed, consider using a different solvent or a lower final solvent concentration.
-
Issue 2: No significant anti-invasive effect observed in the transwell assay.
-
Question: I am not observing a decrease in cell invasion with this compound treatment in my transwell assay. What should I check?
-
Answer: Consider the following troubleshooting steps:
-
Suboptimal drug concentration: The concentration of this compound used may be too low to elicit an anti-invasive effect. Try a higher concentration, guided by your cell viability assay results (e.g., a concentration at or slightly below the IC50).
-
Incorrect incubation time: The incubation period may be too short or too long. Optimize the incubation time for your specific cell line to allow for measurable invasion in the control group without overcrowding the membrane.
-
Matrigel coating: The thickness and uniformity of the Matrigel layer are critical. Ensure the Matrigel is properly diluted and evenly coated on the transwell insert.
-
Cell density: The number of cells seeded in the upper chamber should be optimized. Too few cells may not result in detectable invasion, while too many can lead to clumping.
-
Issue 3: Inconsistent results in the in vitro tube formation assay.
-
Question: My HUVEC tube formation assay is not reproducible. What are the common pitfalls?
-
Answer: For consistent tube formation results, pay attention to these details:
-
Matrigel quality and handling: Thaw Matrigel on ice to prevent premature polymerization. Ensure an even and bubble-free layer in each well.
-
HUVEC passage number and health: Use low-passage HUVECs (typically below passage 8) as their tube-forming ability decreases with age. Ensure the cells are healthy and actively proliferating before the assay.
-
Cell seeding density: The number of HUVECs seeded is crucial for proper network formation. Titrate the cell number to find the optimal density for your experimental conditions.
-
This compound concentration: High concentrations of this compound may be cytotoxic to HUVECs, preventing tube formation. Perform a viability assay on HUVECs to determine a non-toxic concentration range for your tube formation experiments.
-
Issue 4: High toxicity or lack of efficacy in in vivo studies.
-
Question: My mice are showing signs of toxicity, or I am not observing any anti-tumor effect with this compound. How can I optimize the in vivo dosage?
-
Answer:
-
Determine the Maximum Tolerated Dose (MTD): Before starting a large-scale efficacy study, it is crucial to perform an MTD study. This involves administering escalating doses of this compound to small groups of mice and monitoring for signs of toxicity, such as weight loss, behavioral changes, and mortality. The MTD is the highest dose that does not induce unacceptable toxicity.
-
Dosing schedule: The frequency of administration can impact both efficacy and toxicity. Consider different dosing schedules, such as daily, every other day, or twice weekly, to find a balance between maintaining therapeutic drug levels and minimizing side effects.
-
Pharmacokinetics: If possible, perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your mouse model. This information can help in designing a more effective dosing regimen.
-
Tumor model: The choice of tumor model is critical. Ensure that the tumor model is sensitive to the mechanism of action of this compound.
-
Data Presentation
| Cell Line | Cancer Type | IC50 (µM) |
| T24 | Bladder Cancer | 43.7 ± 6.3 |
| UM-UC-14 | Bladder Cancer | 52.8 ± 1.6 |
| HeLa | Cervical Cancer | - |
| HT-1080 | Fibrosarcoma | 28.4 |
| A549 | Lung Cancer | 35.7 |
| HCT-116 | Colon Cancer | 32.4 |
| MDA-MB-231 | Breast Cancer | 61.5 |
| Tumor Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Dosing Schedule | Observed Effect |
| T24 Bladder Cancer Xenograft | Athymic Nude | Oral Gavage | 5 and 20 | Daily | Reduced tumor growth |
| HeLa Cervical Cancer Xenograft | Athymic Nude | Oral Gavage | 5 and 20 | Daily | Reduced tumor growth |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-tumor effects of this compound.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Transwell Invasion Assay
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet solution (for staining)
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel and incubate at 37°C for 1 hour to allow for polymerization.
-
Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add complete culture medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Protocol 3: In Vitro Tube Formation Assay
Objective: To evaluate the effect of this compound on the angiogenesis potential of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel Basement Membrane Matrix
-
This compound
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow polymerization.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate for 4-12 hours at 37°C in a 5% CO2 incubator.
-
Observe and photograph the formation of capillary-like structures (tubes) using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Protocol 4: Western Blotting
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the this compound-treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: Proposed signaling pathway of this compound's anti-tumor action.
Caption: Workflow for optimizing this compound dosage.
Caption: A logical approach to troubleshooting experiments.
References
SK-216 solubility and stability in experimental buffers
Disclaimer: Publicly available scientific literature and databases lack specific information regarding a compound designated "SK-216." The following technical support guide is a generalized resource designed to assist researchers in determining the solubility and stability of novel compounds, using "this compound" as a placeholder. The experimental protocols and data presented are illustrative and should be adapted to the specific physicochemical properties of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: The choice of solvent for a stock solution depends on the polarity of your compound. For a novel compound like this compound, it is recommended to test solubility in a range of common laboratory solvents. Start with less polar organic solvents like DMSO or ethanol (B145695), as many organic small molecules exhibit good solubility in these. It is crucial to use a high-purity, anhydrous grade solvent to prevent degradation. For accurate concentration calculations, especially for quantitative assays, consider using qNMR-determined moles of the reagent if available.[1] Stock solutions should ideally be stored in glass vials with Teflon-lined screw caps (B75204) to prevent solvent evaporation, even when frozen.[1]
Q2: How do I determine the solubility of this compound in my experimental buffer?
A2: A common method to determine aqueous solubility is the shake-flask method. An excess amount of the compound is added to the buffer of interest, and the suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the compound in the supernatant is measured, typically by HPLC-UV or LC-MS.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in the current buffer system. Consider the following troubleshooting steps:
-
Lower the concentration: Dilute your working solution to a concentration below the solubility limit.
-
Adjust the pH: The solubility of ionizable compounds can be highly pH-dependent. Test the solubility in a range of pH values to find the optimum for your experiments.
-
Add a co-solvent: If compatible with your experimental system, a small percentage of an organic co-solvent like DMSO or ethanol can increase the solubility of hydrophobic compounds. However, be mindful of the potential effects of the co-solvent on your experiment.
-
Gentle warming and sonication: These techniques can help dissolve the compound, but be cautious as excessive heat can lead to degradation.
Q4: How can I assess the stability of this compound in my experimental buffer?
A4: To assess stability, incubate a solution of this compound in the buffer of interest under various conditions (e.g., different temperatures, pH values, and light exposure). At specific time points, take aliquots of the solution and analyze the concentration of the intact compound using a validated analytical method like HPLC-UV or LC-MS. A decrease in the concentration of the parent compound over time indicates degradation. The degradation kinetics can often be modeled to determine the compound's half-life under specific conditions.[2][3][4][5]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility or stability of this compound in the assay buffer.
-
Troubleshooting Steps:
-
Visually inspect the solution for any precipitation before and after addition to the assay medium.
-
Perform a solubility test in the final assay buffer at the working concentration.
-
Conduct a stability study to determine the half-life of this compound under the assay conditions (e.g., 37°C, presence of cells or proteins).
-
If solubility is an issue, consider preparing a more concentrated stock solution in an organic solvent and diluting it further in the assay medium, ensuring the final concentration of the organic solvent is minimal and does not affect the assay.
-
Issue 2: Loss of compound during storage.
-
Possible Cause: Degradation of this compound in the stock solution or improper storage.
-
Troubleshooting Steps:
-
Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation.
-
Protect from light by using amber vials or wrapping vials in foil, especially if the compound is light-sensitive.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to solvent evaporation.[1]
-
Ensure the storage vial is properly sealed to prevent solvent evaporation, which would increase the effective concentration of the stock solution.[1]
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Buffers
| Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Method |
| PBS (7.4) | 25 | 15.2 | HPLC-UV |
| Tris-HCl (8.0) | 25 | 22.5 | HPLC-UV |
| Citrate (5.0) | 25 | 5.8 | HPLC-UV |
| DMEM + 10% FBS | 37 | 12.1 | LC-MS |
Table 2: Illustrative Stability of this compound in Aqueous Solution (t½ in hours)
| Buffer (pH) | 4°C | 25°C | 37°C |
| 0.1 M HCl (1.0) | > 48h | 12.5h | 4.2h |
| PBS (7.4) | > 72h | 48.2h | 24.1h |
| 0.1 M NaOH (13.0) | 2.1h | 0.5h | < 0.1h |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV or LC-MS method against a standard curve.
Protocol 2: Assessment of pH-Dependent Stability
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 µM) in a range of buffers with different pH values.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot by HPLC-UV or LC-MS.
-
Data Analysis: Plot the concentration of this compound versus time for each pH value. Determine the degradation rate constant and half-life (t½) by fitting the data to an appropriate kinetic model (e.g., first-order degradation).
Visualizations
Caption: Experimental workflows for solubility and stability assessment.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. enfanos.com [enfanos.com]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming SK-216 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance to SK-216 in cancer cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: My cancer cell line shows a decreased response to this compound in our cell viability assays. Does this indicate resistance?
A2: A decreased response to this compound, characterized by an increase in the half-maximal inhibitory concentration (IC50), may suggest the development of resistance. However, it is crucial to first rule out experimental variability. Consistent results across multiple experiments and passages of the cell line are necessary to confirm acquired resistance.
Q3: What are the potential general mechanisms of drug resistance in cancer cells?
A3: Cancer cells can develop resistance to therapeutic agents through various mechanisms, including:
-
Target Alteration: Mutations in the drug's target protein that prevent the drug from binding effectively.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibited pathway, allowing cell survival and proliferation.[5][6]
-
Drug Efflux: Increased expression of transporter proteins (like ABC transporters) that pump the drug out of the cell, reducing its intracellular concentration.[7][8]
-
Drug Inactivation: Metabolic modification of the drug into an inactive form.[9]
-
Enhanced DNA Repair: Increased capacity to repair DNA damage induced by the therapeutic agent.[7][9]
-
Inhibition of Cell Death (Apoptosis): Upregulation of anti-apoptotic proteins that prevent the cell from undergoing programmed cell death.[6][9]
Troubleshooting Guide for this compound Resistance
This guide provides a systematic approach to identifying and potentially overcoming resistance to this compound in your cancer cell line.
Problem: Increased IC50 of this compound in Cancer Cell Line
A significant and reproducible increase in the IC50 value of this compound compared to the parental (sensitive) cell line is the primary indicator of acquired resistance.
Step 1: Confirmation of Resistance
The first step is to quantitatively confirm the level of resistance.
-
Experiment: Dose-response assay to determine the IC50 value.
-
Methodology:
-
Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.
-
After allowing the cells to adhere overnight, treat them with a range of this compound concentrations. Include a vehicle-only control.
-
Incubate for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).[10]
-
Assess cell viability using an appropriate method (e.g., MTS, CellTiter-Glo®).
-
Calculate the IC50 value for both cell lines. A significant increase (typically 3-10 fold or more) in the IC50 for the resistant line confirms resistance.[11]
-
Step 2: Investigation of Potential Resistance Mechanisms
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms. The following table outlines potential mechanisms of resistance to this compound and the experimental approaches to investigate them.
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Target Alteration (PAI-1) | Sanger sequencing or Next-Generation Sequencing (NGS) of the SERPINE1 gene (encoding PAI-1). | Identification of mutations in the SERPINE1 gene that may alter the binding affinity of this compound. |
| Upregulation of PAI-1 Expression | Western Blot or qPCR to quantify PAI-1 protein and mRNA levels, respectively. | Increased basal expression of PAI-1 in resistant cells compared to sensitive cells. |
| Activation of Bypass Signaling Pathways | Phospho-kinase antibody array to screen for activation of multiple signaling pathways. Western blot to analyze the phosphorylation status of key downstream signaling molecules (e.g., Akt, ERK, STAT3). | Sustained or increased phosphorylation of pro-survival signaling molecules in resistant cells, even in the presence of this compound. |
| Increased Drug Efflux | qPCR or Western blot to measure the expression of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2). Functional efflux assay using a fluorescent substrate (e.g., Rhodamine 123) with or without a pan-ABC transporter inhibitor (e.g., verapamil). | Increased expression of ABC transporters. Increased efflux of the fluorescent substrate, which is reversed by the ABC transporter inhibitor. |
Detailed Experimental Protocols
Protocol 1: Western Blot for PAI-1 and Signaling Proteins
Materials:
-
Sensitive and this compound-resistant cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture sensitive and resistant cells to ~80% confluency. Treat with this compound or vehicle for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze band intensities, normalizing to a loading control like β-actin.[12]
Visualizations
Signaling Pathway: PAI-1 and Potential Bypass Mechanisms
Experimental Workflow: Investigating this compound Resistance
Caption: A stepwise workflow for investigating and addressing this compound resistance.
Logical Relationship: Troubleshooting High Variability in Viability Assays
Caption: Common causes and solutions for high variability in cell viability assays.
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. mdpi.com [mdpi.com]
- 9. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Potential off-target effects of SK-216 in research
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SK-216?
Q2: Are there any known off-target effects of this compound?
Based on available public information, specific off-target interactions of this compound have not been characterized. As with any small molecule inhibitor, the potential for off-target effects exists and should be considered during experimental design and data interpretation.
Q3: What are the potential therapeutic applications of this compound based on its on-target activity?
Troubleshooting Guide: Investigating Potential Off-Target Effects
Unexpected results can arise from various factors, including off-target effects. A systematic approach is crucial to troubleshoot these observations.
Experimental Workflow for Investigating Unexpected Results
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
Q5: What experimental controls can I use to differentiate between on-target and off-target effects of this compound?
Employing a multi-pronged approach with appropriate controls is essential.
| Control Type | Description | Expected Outcome if Effect is On-Target (PAI-1 mediated) |
| Negative Control Compound | A structurally similar but inactive analog of this compound. | The negative control should not reproduce the observed effect. |
| Alternative PAI-1 Inhibitor | A structurally distinct compound that also inhibits PAI-1. | The alternative inhibitor should phenocopy the effects of this compound. |
| Genetic Controls | Use of PAI-1 knockout or knockdown cells/animals. | The effect of this compound should be absent or significantly reduced in the absence of PAI-1. |
| Rescue Experiments | Addition of recombinant active PAI-1 downstream of the inhibitor. | This may rescue the phenotype caused by this compound. |
Methodologies for Off-Target Profiling
Q6: What methods can be used to proactively identify potential off-targets of this compound?
Several computational and experimental methods can be employed for unbiased off-target profiling.
Summary of Off-Target Identification Methods
| Method | Principle | Advantages | Limitations |
| In Silico Prediction | Computational screening of compound structure against protein target databases. | Rapid, cost-effective, provides a list of potential targets for validation. | Predictions are not always accurate and require experimental validation. |
| Biochemical Screening | Testing the compound against a panel of purified enzymes or receptors (e.g., kinase panels). | Provides direct evidence of interaction and quantitative data (e.g., IC50). | Limited by the composition of the screening panel; may miss novel targets. |
| Cell-Based Thermal Shift Assays (CETSA) | Measures changes in protein thermal stability upon ligand binding in intact cells. | Identifies target engagement in a physiological context. | Can be technically challenging and may not detect all interactions. |
| Affinity Chromatography/Chemical Proteomics | Immobilized this compound is used to "pull down" interacting proteins from cell lysates. | Unbiased identification of binding partners. | Can identify non-specific binders; requires validation of functional relevance. |
Signaling Pathway of this compound's On-Target Action
This technical support guide is intended to assist researchers in navigating the potential complexities of working with this compound. A thorough and well-controlled experimental design is the best defense against misinterpretation of data due to potential off-target effects.
References
Technical Support Center: SK-216 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SK-216 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in vivo?
Based on published studies, this compound has been successfully administered orally to mice.[1] Systemic administration via this route has been shown to be effective in reducing tumor size and metastasis.[1] While other routes may be possible, oral gavage is a validated method.
Q2: What are potential challenges with the oral delivery of this compound?
As with many orally administered compounds, potential challenges can include variable bioavailability due to factors like first-pass metabolism and gastrointestinal tract conditions.[2] Ensuring consistent dosing and formulation is critical for reproducible results.
Q3: Are there any known toxicities associated with this compound?
The provided search results do not contain specific toxicity data for this compound. However, it is crucial to conduct dose-response studies to determine the maximum tolerated dose (MTD) in your specific animal model. General signs of toxicity in rodents can include weight loss, lethargy, ruffled fur, and changes in behavior.
Q4: How can I improve the solubility of this compound for in vivo formulation?
For compounds with poor aqueous solubility, various formulation strategies can be employed. These may include the use of co-solvents, cyclodextrins, or lipid-based formulations to enhance solubility and bioavailability.[3] It is recommended to start with a simple vehicle (e.g., corn oil for oral gavage of a lipophilic compound) and move to more complex formulations if solubility issues arise.
Troubleshooting Guide
Issue 1: Inconsistent Efficacy or High Variability Between Animals
| Possible Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure consistent oral gavage technique to deliver the full dose to the stomach. Improper technique can lead to dosing errors or aspiration. |
| Formulation Instability | Prepare fresh formulations of this compound before each administration. If the compound precipitates out of solution, consider sonication or gentle heating, and visually inspect for homogeneity before dosing.[3] |
| Variable Bioavailability | Fasting animals before oral dosing can sometimes reduce variability in gastrointestinal absorption. However, this must be balanced with the potential for stress and hypoglycemia. |
| Rapid Metabolism | If you suspect rapid metabolism is leading to low exposure, consider more frequent dosing or a different delivery vehicle that could provide sustained release.[3] |
Issue 2: Unexpected Animal Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step |
| Dose is Too High | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model and strain. |
| Vehicle Toxicity | Ensure the delivery vehicle itself is non-toxic at the administered volume. Run a vehicle-only control group. |
| Off-Target Effects | While this compound is a specific PAI-1 inhibitor, off-target effects are always a possibility.[1] Consider reducing the dose or frequency of administration. |
| Compound Instability Leading to Toxic Byproducts | Assess the stability of your this compound formulation over the duration of your experiment. Degradation products could have unexpected toxicities.[4] |
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Mice
1. Materials:
- This compound powder
- Vehicle (e.g., corn oil, sterile water with 0.5% methylcellulose)
- Appropriately sized feeding needles (gavage needles)
- Syringes
- Scale
- Vortexer and/or sonicator
2. Formulation Preparation: a. Determine the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the mice. b. Weigh the appropriate amount of this compound powder. c. In a sterile tube, add the vehicle to the this compound powder. d. Vortex and/or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is achieved. Gentle heating may be used if the compound's stability at higher temperatures is confirmed. e. Visually inspect the formulation for any undissolved particles before drawing it into the syringe.
3. Animal Dosing: a. Weigh each mouse to determine the precise volume of the this compound formulation to be administered. b. Gently restrain the mouse. c. Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach. d. Monitor the animal for any signs of distress during and after the procedure.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental efficacy.
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Poorly Soluble Compounds
Disclaimer: Information regarding the specific compound "SK-216" is not publicly available. This guide has been created using Posaconazole , a well-researched Biopharmaceutics Classification System (BCS) Class II drug, as a representative model for a poorly soluble, highly permeable compound. The principles and methodologies described herein are broadly applicable to compounds with similar physicochemical properties.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of oral bioavailability for compounds like Posaconazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of Posaconazole?
A1: The primary limiting factor for the oral bioavailability of Posaconazole is its very low aqueous solubility.[1] As a BCS Class II drug, it exhibits high intestinal permeability, meaning that once dissolved, it is well absorbed.[1] Therefore, the rate-limiting step for its absorption is the dissolution of the drug in the gastrointestinal fluids.[2]
Q2: What are the common formulation strategies to improve the oral bioavailability of Posaconazole?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like Posaconazole. These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[2][3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly improve its solubility and dissolution.[2][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption by forming fine emulsions in the GI tract.[1][5]
-
Complexation: The use of cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[3]
Q3: How does food intake affect the bioavailability of Posaconazole?
A3: Food intake, particularly a high-fat meal, significantly enhances the absorption of Posaconazole oral suspension.[6][7][8] Administration with a high-fat meal can increase the area under the curve (AUC) by approximately 385%.[6] This is likely due to increased solubilization of the drug in the presence of dietary fats and bile salts.
Q4: Can co-administration of other drugs affect Posaconazole absorption?
A4: Yes, drugs that alter gastric pH, such as proton-pump inhibitors (PPIs), can reduce the absorption of Posaconazole oral suspension.[6][9] It is advisable to avoid co-administration with PPIs when possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of oral formulations for poorly soluble compounds.
| Problem | Potential Cause | Recommended Solution |
| Low in vitro dissolution rate. | - Poor wettability of the drug powder.- Crystalline nature of the drug.- Inappropriate dissolution medium. | - Reduce particle size through micronization or nanosuspension techniques.[2]- Formulate as an amorphous solid dispersion with a hydrophilic polymer.[4]- Add a surfactant to the dissolution medium to improve wetting.[10]- Optimize the dissolution medium pH and composition to better reflect in vivo conditions. |
| High variability in in vivo pharmacokinetic (PK) data. | - Significant food effect.- Variable gastric emptying and GI transit times.- Formulation instability in the GI tract. | - Administer the drug with a standardized meal in preclinical and clinical studies to minimize variability.[6]- Develop a more robust formulation, such as a solid dispersion or a lipid-based system, which is less dependent on GI conditions.[1][4]- Investigate controlled-release formulations to reduce the impact of variable GI transit. |
| Poor in vitro-in vivo correlation (IVIVC). | - Dissolution method does not mimic in vivo conditions.- Complex absorption mechanisms not captured by in vitro tests.- First-pass metabolism. | - Develop a biorelevant dissolution method using media that simulate gastric and intestinal fluids (e.g., FaSSIF, FeSSIF).- Investigate potential involvement of transporters or gut wall metabolism.- Conduct PK studies with both oral and intravenous administration to determine absolute bioavailability and the extent of first-pass metabolism.[11] |
| Physical instability of the amorphous formulation (recrystallization). | - The drug has a high tendency to recrystallize.- Inadequate amount or type of stabilizing polymer in the solid dispersion.- Exposure to high humidity or temperature. | - Select a polymer that has strong interactions with the drug to inhibit crystallization.- Increase the polymer-to-drug ratio in the formulation.- Store the formulation in appropriate packaging with desiccants to protect from moisture.[12] |
Quantitative Data Summary
The following tables summarize key data related to the enhancement of Posaconazole bioavailability.
Table 1: Effect of Food and Gastric Conditions on Posaconazole Oral Suspension Bioavailability
| Condition | Mean AUC Change (%) | Reference |
| With a high-fat meal | +385% | [6] |
| With a nutritional supplement | +66% | [6] |
| With an acidic carbonated beverage | +70% | [6] |
| With a proton-pump inhibitor (PPI) | -32% | [6] |
| Split dosing (fasting) | +161% | [6] |
Table 2: Comparison of Different Posaconazole Formulations
| Formulation | Relative Bioavailability (vs. Oral Suspension) | Key Advantage | Reference |
| Delayed-Release Tablet | Higher and more consistent absorption | Less susceptible to food effects and gastric pH changes. | [13] |
| Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) | 2.27-fold higher (vs. pure drug in rats) | Enhanced dissolution and bioavailability. | [1] |
| Amorphous Solid Dispersion (ASD) Tablets | 1.6 to 2.2-fold higher AUC (vs. oral suspension) | Allows for higher drug loading and improved performance. | [14] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To assess the in vitro release profile of a formulated drug product and compare different formulation strategies.
Apparatus: USP Apparatus 2 (Paddle Apparatus).
Methodology:
-
Media Preparation: Prepare dissolution media that are relevant to the gastrointestinal tract. For initial screening, 0.1N HCl (pH 1.2) and phosphate (B84403) buffer (pH 6.8) can be used. For more biorelevant data, prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). The media should be deaerated before use.[15]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[15]
-
Apparatus Setup: Place 900 mL of the dissolution medium in each vessel. Set the paddle speed, typically at 50 or 75 RPM.
-
Sample Introduction: Introduce the dosage form (e.g., tablet, capsule) into the dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh medium.
-
Sample Analysis: Filter the samples immediately using a suitable filter that does not adsorb the drug. Analyze the drug concentration in the filtrate using a validated analytical method, such as HPLC.
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of a drug formulation after oral administration and to assess its oral bioavailability.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Methodology:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Dosing:
-
Oral (PO) Group: Fast the animals overnight (with access to water). Administer the drug formulation via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer the drug dissolved in a suitable vehicle via tail vein injection to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[16] Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[11]
Visualizations
Caption: Workflow for enhancing oral bioavailability.
Caption: Factors affecting oral bioavailability.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. saudijournals.com [saudijournals.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 13. Posaconazole (Noxafil) | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 16. youtube.com [youtube.com]
Addressing variability in SK-216 experimental results
Important Notice: Information regarding a chemical compound or experimental substance designated as "SK-216" is not available in the public domain based on initial searches. The following information is provided as a placeholder and will be updated once verifiable data on this compound becomes accessible.
Frequently Asked Questions (FAQs)
Currently, there are no frequently asked questions as no experimental data or user reports on this compound have been identified. This section will be populated as information becomes available.
Troubleshooting Guides
At present, no troubleshooting guides can be provided due to the lack of information on this compound's experimental applications, expected outcomes, or potential issues. This section will be developed with specific guides addressing common problems once researchers begin sharing their experiences with this compound.
Placeholder for Potential Troubleshooting Topics:
-
Variability in Efficacy:
-
Factors influencing inconsistent dose-response.
-
Impact of cell line passage number.
-
Solvent and formulation issues.
-
-
Cytotoxicity and Off-Target Effects:
-
Distinguishing between targeted effects and general toxicity.
-
Recommended control experiments.
-
-
Assay-Specific Issues:
-
Troubleshooting unexpected results in specific experimental setups (e.g., Western Blot, qPCR, Flow Cytometry).
-
Data and Protocols
No quantitative data or standardized experimental protocols for this compound are currently available. This section is intended to house summaries of key findings and detailed methodologies from published studies.
Data Tables (Placeholder)
Table 1: In Vitro Efficacy of this compound Across Different Cell Lines (Example)
| Cell Line | IC50 (µM) | Standard Deviation | Notes |
| Data Not Available | N/A | N/A | |
| Data Not Available | N/A | N/A | |
| Data Not Available | N/A | N/A |
Experimental Protocols (Placeholder)
-
General Cell Culture Treatment Protocol with this compound: This section will provide a step-by-step guide for preparing and applying this compound to cell cultures, including recommended solvent, final concentrations, and incubation times.
-
Protein Extraction and Western Blot Analysis for this compound Target Engagement: This protocol will detail the procedure for assessing the downstream effects of this compound on a hypothetical target pathway.
Visualizations
Diagrams of signaling pathways, experimental workflows, and logical troubleshooting will be provided here as the mechanism of action and experimental applications of this compound are elucidated.
Signaling Pathway (Placeholder)
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow (Placeholder)
Caption: General experimental workflow for in vitro studies.
Troubleshooting Logic (Placeholder)
Caption: Basic troubleshooting logic for result variability.
Long-term administration challenges of SK-216 in mice
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with SK-216 in mice.
| Issue | Potential Cause | Recommended Action |
| Variable tumor growth inhibition | - Improper drug preparation and storage- Inconsistent administration technique- Development of resistance | - Review the protocol for this compound preparation and ensure proper storage conditions.- Ensure consistent oral gavage technique and timing.- Analyze PAI-1 levels in tumor tissue to assess target engagement. |
| Weight loss or signs of toxicity in mice | - Vehicle toxicity- Off-target effects of this compound- High dosage | - Run a vehicle-only control group to assess its effects.- Reduce the dosage of this compound.- Monitor liver enzymes and perform histological analysis of major organs. |
| Difficulty with oral gavage | - Stress to the animal- Improper technique | - Ensure personnel are properly trained in oral gavage techniques.- Consider alternative administration routes if feasible, though this compound has been shown to be effective orally.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for the oral administration of this compound in mice?
A1: While the specific vehicle used in the initial studies is not detailed, a common vehicle for oral administration of small molecules in mice is a solution of 0.5% carboxymethylcellulose (CMC) in water. It is crucial to assess the solubility and stability of this compound in your chosen vehicle before initiating long-term studies.
Q2: How should this compound be stored for long-term studies?
A2: For long-term storage, this compound should be stored as a dry powder at -20°C. For daily use, a stock solution can be prepared and stored at 4°C for a limited time, though stability in solution should be verified. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
Q4: How can I monitor for potential toxicity during long-term administration?
A4: Regular monitoring of the mice is essential. This should include:
-
Weekly body weight measurements: A significant drop in body weight can be an early sign of toxicity.
-
Behavioral observations: Note any changes in activity, grooming, or feeding habits.
-
Blood analysis: At the end of the study, or at intermediate time points, blood can be collected to analyze for markers of liver and kidney function.
-
Histopathology: Upon completion of the study, major organs should be collected for histological examination.
Q5: What is the mechanism of action of this compound?
Experimental Protocols
Preparation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of mice.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.5% CMC solution to achieve the final desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes to suspend the compound.
-
Sonicate the suspension for 5-10 minutes to ensure a uniform mixture.
-
Prepare the formulation fresh daily before administration.
-
Long-Term Administration and Monitoring Protocol
-
Acclimatization: Acclimatize mice to the facility and handling for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to control and treatment groups.
-
Administration: Administer this compound or vehicle control via oral gavage at the same time each day.
-
Monitoring:
-
Record the body weight of each mouse twice weekly.
-
Observe the general health and behavior of the mice daily.
-
Measure tumor size (if applicable) with calipers twice weekly.
-
-
Termination: At the end of the study, euthanize the mice and collect blood and tissues for further analysis.
Visualizations
Caption: Proposed signaling pathway of this compound in inhibiting tumor progression.
References
How to control for SK-216 degradation in cell culture
Controlling for SK-216 Degradation in Cell Culture
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Q2: What are the primary factors that contribute to this compound degradation in cell culture?
A2: Several factors can influence the stability of small molecules like this compound in cell culture:
-
pH: The chemical structure of this compound may be susceptible to hydrolysis at non-optimal pH levels.[3] Cell culture media pH can shift, especially with high cell densities or over long incubation periods.[4]
-
Enzymatic Activity: Serum, a common supplement in cell culture media, contains various enzymes that can metabolize or degrade this compound.[3]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light. It is good practice to minimize light exposure during compound preparation and incubation.[5]
-
Binding to Plastics: Hydrophobic compounds may adsorb to the surface of plastic labware, reducing the effective concentration in the medium.[3][6]
Q3: How should I prepare and store this compound stock solutions to maximize stability?
A3: For long-term storage, this compound powder should be stored at -20°C. Prepare a concentrated stock solution (e.g., 10 mM) in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][5]
Q4: I am observing lower-than-expected potency or inconsistent IC50 values for this compound. Could this be a stability issue?
A4: Yes, inconsistent potency is a classic sign of compound instability.[2] If this compound degrades during the incubation period, its effective concentration decreases, leading to a higher apparent IC50 value. It is crucial to determine the stability of this compound under your specific experimental conditions.[2]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving issues related to this compound degradation.
Issue 1: Complete Loss of this compound Biological Activity
If you observe a total lack of effect even at high concentrations, the compound may be highly unstable in your specific medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 2: Inconsistent Dose-Response Curves
Variability between experiments often points to inconsistent compound handling or degradation.
Recommended Actions:
-
Standardize Compound Handling: Always prepare fresh working solutions of this compound in your cell culture medium immediately before use.[7] Avoid storing diluted this compound in media.
-
Control Experimental Conditions: Ensure precise control over incubation times and temperatures. Use the same batch of media and serum for a set of related experiments to minimize variability.[5]
-
Evaluate Adsorption to Plastics: For sensitive assays, consider using low-protein-binding microplates to mitigate the loss of compound due to adsorption.[3]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol allows you to determine the stability of this compound in your specific experimental setup using HPLC or LC-MS/MS.[3][7]
Objective: To quantify the concentration of intact this compound in cell culture media over a time course.
Materials:
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).[2]
-
Incubation: Aliquot the solution into sterile tubes, one for each time point. Include wells with and without cells to assess both chemical and cellular degradation.[3] Place the samples in a 37°C, 5% CO₂ incubator.[3][7]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator.[3][7]
-
Sample Processing: Immediately stop potential degradation by adding an equal volume of cold acetonitrile. Store collected samples at -80°C until analysis.[3][5]
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.[3][7]
-
Calculation: Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining and calculate its half-life.[3][7]
Experimental Workflow Diagram:
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. adl.usm.my [adl.usm.my]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: SK-216 In Vivo Treatment Optimization
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SK-216?
Q2: What are the recommended administration routes for this compound in mice?
A2: Preclinical studies have successfully utilized two primary routes of administration for this compound in mice: oral and intraperitoneal (i.p.) injection. The choice of administration route may depend on the experimental model and desired dosing regimen.
Q3: Is this compound orally bioavailable?
A3: Yes, this compound is orally bioavailable. It has been effectively administered to mice through drinking water in studies investigating its anti-tumor and anti-angiogenic properties.[1]
Q4: What are the key considerations when designing an in vivo study with this compound?
Data Presentation
In Vivo Dosing and Administration of this compound
| Parameter | Oral Administration | Intraperitoneal (i.p.) Injection |
| Vehicle | Drinking Water | Phosphate-Buffered Saline (PBS) |
| Dose Range | 100 - 500 ppm in drinking water | 6.6 µ g/200 µL in PBS |
| Frequency | Ad libitum | Once every 3 days |
| Mouse Model | Lewis Lung Carcinoma, B16 Melanoma (Subcutaneous and Metastasis models) | Human Osteosarcoma (Metastasis model) |
| Reference | Masuda et al., 2013 | MedchemExpress Product Information |
Publicly Available Pharmacokinetic and Toxicity Data for this compound
Detailed pharmacokinetic (PK) and in vivo toxicity data for this compound are not extensively available in the public domain. Researchers are strongly encouraged to perform their own dose-escalation and pharmacokinetic studies to determine the optimal and safe dosing for their specific experimental models.
| Pharmacokinetic Parameter | Oral Administration | Intraperitoneal (i.p.) Injection |
| Cmax (Maximum Concentration) | Data not publicly available | Data not publicly available |
| Tmax (Time to Maximum Concentration) | Data not publicly available | Data not publicly available |
| Half-life (t1/2) | Data not publicly available | Data not publicly available |
| AUC (Area Under the Curve) | Data not publicly available | Data not publicly available |
| In Vivo Toxicity (LD50/MTD) | Data not publicly available. No overt toxicity reported at 100-500 ppm in drinking water in efficacy studies. | Data not publicly available. No overt toxicity reported at 6.6 µ g/mouse every 3 days in an efficacy study. |
Experimental Protocols
Subcutaneous Tumor Implantation Model
This protocol is a general guideline for establishing a subcutaneous tumor model to evaluate the efficacy of this compound.
Experimental workflow for a subcutaneous tumor model.
Methodology:
-
Cell Culture: Maintain the chosen cancer cell line (e.g., Lewis Lung Carcinoma, B16 Melanoma) in appropriate culture conditions.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsinization. Wash the cells with sterile PBS and perform a cell count to determine viability.
-
Cell Resuspension: Resuspend the cells in a sterile solution, typically a 1:1 mixture of PBS and Matrigel, at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Anesthesia: Anesthetize the mice using an approved method (e.g., isoflurane (B1672236) inhalation).
-
Injection: Inject the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before initiating treatment.
-
Treatment Initiation: Begin administration of this compound according to the chosen protocol (oral or i.p.).
-
Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Monitor the overall health and body weight of the animals.
Intravenous (Tail Vein) Injection Model for Metastasis
This protocol provides a general outline for establishing a lung metastasis model.
Workflow for an intravenous metastasis model.
Methodology:
-
Cell Culture and Preparation: Follow steps 1 and 2 as described for the subcutaneous model.
-
Cell Resuspension: Resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 10^5 cells/100 µL).
-
Tail Warming: Gently warm the mouse's tail under a heat lamp to dilate the lateral tail veins.
-
Injection: Inject the cell suspension into one of the lateral tail veins using a 27-30 gauge needle.
-
Treatment Initiation: Start the this compound treatment regimen as planned.
-
Monitoring: Monitor the mice for any signs of distress or weight loss.
-
Metastasis Quantification: At a predetermined endpoint (e.g., 21-28 days), euthanize the mice, harvest the lungs, and quantify the number of metastatic nodules on the lung surface.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in tumor growth with this compound treatment. | - Suboptimal Dose or Schedule: The dose may be too low or the dosing frequency insufficient to maintain therapeutic levels. - Poor Bioavailability (Oral Route): Issues with formulation or water intake may affect drug exposure. - Rapid Metabolism/Clearance: The drug may be cleared too quickly in the specific mouse strain being used. - Model Insensitivity: Although this compound targets host PAI-1, the specific tumor model may have a dominant growth pathway that is independent of PAI-1-mediated angiogenesis. | - Dose-Response Study: Perform a dose-escalation study to identify a more effective dose. - Pharmacokinetic Analysis: Conduct a pilot PK study to determine the Cmax, Tmax, and half-life of this compound with your chosen administration route and dose. - Switch Administration Route: If using the oral route, consider switching to i.p. injection for more controlled dosing. - Alternative Tumor Model: Test this compound in a different tumor model known to be responsive to anti-angiogenic therapies. |
| High variability in tumor growth within the treatment group. | - Inconsistent Dosing: Variation in water consumption (oral route) or injection technique (i.p. route). - Tumor Heterogeneity: The initial tumor cell population may have been heterogeneous, leading to variable growth rates. - Animal Health: Underlying health issues in some animals can affect tumor growth and drug response. | - Standardize Procedures: Ensure consistent and accurate administration of this compound. For oral administration, monitor water intake. For i.p. injections, ensure proper technique. - Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual variation. - Health Monitoring: Closely monitor the health of all animals and exclude any that show signs of illness unrelated to the tumor or treatment. |
| Signs of toxicity (e.g., weight loss, lethargy). | - Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD). - Vehicle-related toxicity: The vehicle used for drug formulation may be causing adverse effects. | - Reduce the Dose: Lower the dose of this compound and re-evaluate for efficacy and toxicity. - Vehicle Control Group: Always include a vehicle-only control group to rule out vehicle-related effects. - Toxicity Study: Conduct a formal MTD study to establish a safe dose range for your specific mouse strain and experimental conditions. |
| No observable effect on angiogenesis. | - Timing of Analysis: Angiogenesis assessment may be performed at a time point when the effect is not yet apparent or has already resolved. - Insensitivity of the Assay: The method used to assess angiogenesis (e.g., CD31 staining) may not be sensitive enough. - Redundant Angiogenic Pathways: The tumor may be utilizing alternative, PAI-1 independent pathways for angiogenesis. | - Time-Course Study: Evaluate angiogenesis at multiple time points during treatment. - Use Multiple Angiogenesis Markers: In addition to CD31, consider other markers such as von Willebrand factor (vWF) or functional assays. - Mechanism of Action Studies: Investigate the expression of other key angiogenic factors in your tumor model. |
Signaling Pathway
References
Mitigating SK-216 side effects in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating common side effects observed with SK-216 in animal studies. The following information is intended to serve as a reference for troubleshooting and managing adverse events during preclinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule inhibitor of the tyrosine kinase receptor, c-Met. It is currently under preclinical development for the treatment of various solid tumors where c-Met signaling is dysregulated. The binding of this compound to the ATP-binding site of c-Met's kinase domain blocks its phosphorylation and activation, thereby inhibiting downstream signaling pathways responsible for cell proliferation, migration, and survival.
Q2: What are the most common side effects observed with this compound in animal studies?
In preclinical animal models (primarily rodents), the most frequently observed dose-dependent side effects of this compound include hepatotoxicity, myelosuppression (specifically neutropenia and thrombocytopenia), and gastrointestinal disturbances (diarrhea and weight loss).
Q3: Are there any recommended starting doses for in vivo studies?
For initial efficacy and tolerability studies in mice, a starting dose of 10 mg/kg administered orally once daily is recommended. Dose escalation should be performed cautiously with careful monitoring of hematological and serum chemistry parameters.
Q4: What are the key monitoring parameters for this compound-related toxicities?
Regular monitoring should include complete blood counts (CBCs) with differentials, serum liver enzyme levels (ALT, AST), and regular body weight measurements. Clinical observations for signs of distress or changes in behavior are also critical.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms:
-
Significant elevation in serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.
-
Histopathological evidence of liver damage (e.g., hepatocellular necrosis, inflammation).
Possible Causes:
-
On-target inhibition of signaling pathways in hepatocytes.
-
Off-target effects of this compound or its metabolites.
-
Individual animal sensitivity or underlying health conditions.
Troubleshooting Steps:
-
Confirm the finding: Repeat the serum biochemistry analysis to rule out sample handling errors.
-
Dose reduction: Reduce the dose of this compound by 25-50% in the affected cohort and monitor liver enzymes closely.
-
Intermittent dosing: Consider an alternative dosing schedule, such as dosing on alternate days or 5 days on/2 days off, to allow for hepatic recovery.
-
Supportive care: Ensure animals have adequate hydration and nutrition.
-
Histopathological analysis: At the end of the study, or if an animal is euthanized due to severe toxicity, perform a thorough histological examination of the liver to characterize the nature and extent of the injury.
Issue 2: Myelosuppression (Neutropenia/Thrombocytopenia)
Symptoms:
-
Significant decrease in absolute neutrophil count (ANC).
-
Significant decrease in platelet count.
Possible Causes:
-
Inhibition of hematopoietic progenitor cell proliferation and differentiation.
Troubleshooting Steps:
-
Monitor CBCs frequently: Increase the frequency of blood sample collection (e.g., twice weekly) to track the kinetics of myelosuppression.
-
Dose adjustment: Implement a dose reduction or a "drug holiday" (temporary cessation of treatment) to allow for bone marrow recovery.
-
Evaluate for nadir: Determine the time point of the lowest blood cell counts (nadir) post-dosing to inform the optimal monitoring and dosing schedule.
-
Consider supportive care: In some cases, the use of hematopoietic growth factors may be explored, though this can confound the interpretation of efficacy studies.
Data on this compound Side Effects
Table 1: Dose-Dependent Effects of this compound on Liver Enzymes in Mice (Day 14)
| Dose (mg/kg/day) | Mean ALT (U/L) | Mean AST (U/L) |
| Vehicle Control | 45 | 60 |
| 10 | 65 | 80 |
| 30 | 150 | 220 |
| 60 | 480 | 750 |
Table 2: Dose-Dependent Effects of this compound on Hematological Parameters in Mice (Day 14)
| Dose (mg/kg/day) | Mean Neutrophil Count (x10³/µL) | Mean Platelet Count (x10³/µL) |
| Vehicle Control | 3.5 | 850 |
| 10 | 2.8 | 720 |
| 30 | 1.5 | 450 |
| 60 | 0.8 | 280 |
Experimental Protocols
Protocol 1: Serum Biochemistry Analysis for Hepatotoxicity Monitoring
-
Blood Collection: Collect approximately 100-200 µL of blood via retro-orbital or submandibular bleeding into a serum separator tube.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes.
-
Serum Collection: Carefully collect the supernatant (serum) and transfer it to a clean microcentrifuge tube.
-
Analysis: Analyze the serum samples for ALT and AST levels using a validated veterinary chemistry analyzer.
-
Data Recording: Record the enzyme levels in Units per Liter (U/L) and compare them to the vehicle control group.
Protocol 2: Complete Blood Count (CBC) for Myelosuppression Monitoring
-
Blood Collection: Collect approximately 50 µL of whole blood into a tube containing an anticoagulant (e.g., EDTA).
-
Sample Mixing: Gently invert the tube several times to ensure proper mixing of the blood with the anticoagulant.
-
Analysis: Analyze the whole blood sample using a calibrated hematology analyzer to determine the counts of different blood cell types, including neutrophils and platelets.
-
Data Recording: Record the absolute counts for each cell type and compare them to baseline and vehicle control values.
Visualizations
Caption: Simplified signaling pathway of c-Met and the inhibitory action of this compound.
Caption: Experimental workflow for monitoring this compound-induced toxicities in animal studies.
Caption: Decision tree for dose adjustments based on observed toxicity grades.
Validation & Comparative
A Comparative Guide to PAI-1 Inhibitors: SK-216 Versus TM5275
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Head-to-Head Look at SK-216 and TM5275
The following tables provide a structured overview of the available quantitative data for this compound and TM5275, focusing on their in vitro efficacy and observed in vivo effects. It is important to note that a direct comparison is challenging as the compounds have not been evaluated head-to-head in the same studies. Experimental conditions, models, and dosages vary across the cited literature.
Table 1: In Vitro Efficacy of this compound and TM5275
| Parameter | This compound | TM5275 | Reference(s) |
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) | Plasminogen Activator Inhibitor-1 (PAI-1) | [2][3] |
| IC50 Value | 44 µM | 6.95 µM | [2][4] |
| Mechanism of Action | PAI-1 Inhibitor | PAI-1 Inhibitor | [2][3] |
| Observed In Vitro Effects | - Inhibits VEGF-induced migration and tube formation in HUVECs.- Attenuates TGF-β dependent epithelial-mesenchymal transition and fibroblast to myofibroblast differentiation.[5] | - Inhibits the formation of the tPA-GFP-PAI-1 complex on vascular endothelial cells.[3] - Enhances fibrin (B1330869) clot dissolution and plasminogen accumulation.[3][6] | [3][5][6] |
Table 2: In Vivo Effects of this compound and TM5275
| Model | This compound | TM5275 | Reference(s) |
| Tumor Progression and Angiogenesis | - Reduces the size of subcutaneous tumors and the extent of metastases in mice tumor models.[7][8] - Reduces the extent of angiogenesis in tumors.[7] | Not explicitly reported in the provided search results. | [7][8] |
| Thrombosis | Not explicitly reported in the provided search results. | - Orally administered in rats (1 to 10 mg/kg), demonstrates an antithrombotic effect equivalent to ticlopidine (B1205844) (500 mg/kg) in an arterial venous shunt thrombosis model.[9] - In a cynomolgus monkey model of photochemical-induced arterial thrombosis, 10 mg/kg increased the time to primary occlusion.[3] | [3][9] |
| Fibrosis | Reduces bleomycin-induced pulmonary fibrosis in vivo.[5] | Attenuates hepatic fibrosis in rat models of metabolic syndrome.[10] | [5][10] |
Experimental Protocols
PAI-1 Activity Assay (Chromogenic)
-
Procedure Outline:
-
This mixture is then added to a solution containing plasminogen and a plasmin-specific chromogenic substrate.
-
The absorbance is measured at 405 nm over time.
-
Materials:
-
Microplate reader
-
Recombinant human t-PA
-
Human plasminogen
-
Plasmin-specific chromogenic substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-HCl with Tween 20)
-
In Vivo Thrombosis Model (Rat Arteriovenous Shunt)
-
Procedure Outline:
-
Rats are anesthetized.
-
The carotid artery and jugular vein are cannulated.
-
The test compound (e.g., TM5275) or vehicle is administered (e.g., orally or intravenously).
-
The arteriovenous shunt containing a pre-weighed silk thread is connected.
-
Blood is allowed to circulate through the shunt for a defined period (e.g., 30 minutes).
-
The shunt is disconnected, and the silk thread with the thrombus is removed and weighed.
-
-
Materials:
-
Anesthetized rats
-
Cannulas and tubing for the shunt
-
Silk thread
-
Surgical instruments
-
Analytical balance
-
Visualizing the Science: Diagrams and Workflows
To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
PAI-1 Signaling Pathway
Experimental Workflow: In Vitro PAI-1 Inhibition Assay
Conclusion
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 6. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAI-1 Assays [practical-haemostasis.com]
- 12. abcam.com [abcam.com]
- 13. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to SK-216 and Tiplaxtinin in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Mechanism of Action: Targeting the PAI-1 Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution of a novel PDE5 inhibitor, SK-3530, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of the PAI-1 Inhibitor SK-216 in PAI-1 Deficient Mouse Models
Introduction to PAI-1 and its Role in Disease
SK-216: A Potent Inhibitor of PAI-1
Efficacy of this compound in PAI-1 Deficient Mouse Models
Key Findings:
Comparative Analysis with Other PAI-1 Inhibitors
| Compound | Mechanism of Action | Efficacy in Mouse Models | Reference |
| This compound | Specific PAI-1 inhibitor.[3] | Reduces tumor progression and angiogenesis by interacting with host PAI-1.[3][7] Attenuates bleomycin-induced pulmonary fibrosis.[9] | [3][7][9] |
| TM5275 | Small molecule PAI-1 inhibitor.[6] | Showed beneficial effects in a murine lung fibrosis model.[10] Decreased cell viability in several human cancer cell lines.[6] | [6][10] |
| TM5441 | Small molecule PAI-1 inhibitor.[11] | Attenuates the development of diet-induced obesity and NAFLD in mice.[11] Showed a trend towards slower tumor growth in mice.[6] | [6][11] |
| PAI-039 (Tiplaxtinin) | Reversibly binds to active PAI-1.[12] | Reverses PAI-1's protection against apoptosis in human cancer cell lines.[7] Its efficacy can be disrupted by the presence of vitronectin.[10] | [7][10][12] |
| MDI-2517 | Small molecule PAI-1 antagonist. | Attenuates lung fibrosis in two different mouse models.[10] | [10] |
| TM5614 | PAI-1 inhibitor.[13] | Promotes tumor regression by stimulating immunity in mice.[13] | [13] |
Experimental Protocols
Animal Models
-
Tumor Cell Implantation:
-
Subcutaneous Model: Lewis lung carcinoma (LLC) or B16 melanoma cells (typically 1 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the flank of the mice.[3][7] Tumor volume is measured regularly using calipers.
-
Metastasis Model: Tumor cells are injected intravenously via the tail vein to establish lung metastases.[3][7]
-
Drug Administration
-
This compound: Administered orally. The study by Masuda et al. (2013) does not specify the exact dosage in the abstract, but other studies with small molecule inhibitors like TM5441 used a dose of 20 mg/kg/day mixed into the diet.[11]
-
Control Group: Mice in the control group receive a vehicle control.
Key Experimental Assays
-
Tumor Volume Measurement: Tumor size is measured using calipers, and the volume is calculated using the formula: (length x width^2) / 2.
-
Metastasis Assessment: Lungs are harvested at a predetermined time point, and the number of metastatic nodules on the surface is counted.
-
Angiogenesis Analysis: Tumors are excised, and microvessel density is determined by immunohistochemical staining for endothelial cell markers such as CD31.
-
In vitro Assays:
-
Cell Migration Assay: The effect of this compound on VEGF-induced migration of human umbilical vein endothelial cells (HUVECs) can be assessed using a Boyden chamber assay.[7]
-
Tube Formation Assay: The ability of HUVECs to form capillary-like structures on Matrigel is evaluated in the presence or absence of this compound and VEGF.[7]
-
Signaling Pathways and Mechanisms of Action
Conclusion
References
- 1. Use of mouse models to study plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasminogen activator inhibitor-1 - Wikipedia [en.wikipedia.org]
- 3. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plasminogen Activator Inhibitor-1: The Double Edged Sword in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 10. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PAI-1 promotes lipolysis and enhances weight loss in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. Plasminogen activator inhibitor-1 promotes immune evasion in tumors by facilitating the expression of programmed cell death-ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Tumor Activity of SK-216: A Comparative Analysis of PAI-1 Inhibitors
Mechanism of Action: Targeting Host PAI-1
Comparative Performance of PAI-1 Inhibitors
| Inhibitor | IC50 Value | Target | Key In Vitro Effects | Key In Vivo Effects |
| SK-216 | Not specified in abstracts | PAI-1 | Inhibits VEGF-induced migration and tube formation in HUVECs.[1][3][5] | Reduces subcutaneous tumor size and metastasis; inhibits angiogenesis in mouse models.[1][2][3][4] |
| Tiplaxtinin (B1681322) (PAI-039) | 2.7 µM | PAI-1[7] | Reduces viability, colony formation, and migration of cervical carcinoma cells (SiHa and HeLa).[8] Induces apoptosis in human cancer cell lines.[7] | Reduces tumor xenograft growth of human bladder (T24) and cervical (HeLa) cancer cells in athymic mice.[7] |
| TM5275 | 6.95 µM | PAI-1[9][10][11] | Suppresses proliferation of ovarian cancer cells with high PAI-1 expression.[9] Inhibits PAI-1-induced macrophage migration.[12] | Attenuates hepatic fibrosis in rat models.[13] |
Quantitative Comparison of In Vivo Anti-Tumor Efficacy
The following table summarizes the quantitative data on the in vivo anti-tumor effects of this compound and tiplaxtinin as reported in preclinical studies.
| Inhibitor | Animal Model | Cancer Cell Line | Treatment Regimen | Outcome | Reference |
| This compound | Wild-type mice | Lewis Lung Carcinoma (PAI-1-secreting) & B16 Melanoma (PAI-1-non-secreting) | Oral administration | ~2-fold reduction in subcutaneous primary tumor size.[2] | Masuda et al., 2013[1][3] |
| Tiplaxtinin (PAI-039) | Athymic mice | T24 human bladder carcinoma & HeLa human cervical carcinoma | Oral administration (1 mg/kg) | ~2-fold reduction of tumor volume after 14 days.[2] | Elokdah et al., 2004[7] |
Experimental Protocols
In Vivo Tumor Xenograft Model (for this compound and Tiplaxtinin)
-
Cell Culture: Lewis lung carcinoma (LLC) and B16 melanoma cells (for this compound), or T24 and HeLa cells (for tiplaxtinin) are cultured in appropriate media.
-
Animal Models: Wild-type C57BL/6 mice (for this compound) or athymic nude mice (for tiplaxtinin) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry for angiogenesis markers (e.g., CD31).
In Vitro Endothelial Cell Tube Formation Assay (for this compound)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of a pro-angiogenic factor (e.g., VEGF).
-
Treatment: Cells are treated with different concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for a period (e.g., 6-12 hours) to allow for the formation of tube-like structures.
-
Analysis: The formation of capillary-like structures is observed and quantified using a microscope and imaging software.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: In vivo experimental workflow for evaluating this compound efficacy.
Conclusion
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. (PDF) this compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis (2013) | Takeshi Masuda | 50 Citations [scispace.com]
- 5. SK 216 | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]
- 6. Plasminogen activator inhibitor-1 regulates tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) by Tiplaxtinin Reduces Aggressiveness of Cervical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule PAI-1 Inhibitors for Researchers
The PAI-1 Signaling Pathway
In Vitro Performance of Small Molecule PAI-1 Inhibitors
| Inhibitor | Chromogenic uPA/PAI-1 Assay IC50 (µM) | tPA-Mediated Clot Lysis Assay IC50 (µM) | Notes |
| Tiplaxtinin (PAI-039) | 2.7[3][4][5][6][7][8] | Not widely reported | Activity is significantly reduced in the presence of vitronectin.[9] |
| TM5275 | 6.95[2][8][10][11] | Not widely reported | Orally bioavailable.[2] |
| TM5441 | 9.7 - 60.3[1][8][9][12][13][14] | Not widely reported | Orally bioavailable; IC50 range reflects activity against various cancer cell lines.[1][9] |
| ZK4044 | 0.644[15] | 0.1[15] | Specific for PAI-1 over other serpins.[15] |
| AZ3976 | 26[16][17][18][19] | 16[16][20][17][18] | Unique mechanism: accelerates the conversion of active PAI-1 to its latent form.[20][17] |
| MDI-2517 | 52 (in buffer)[9] | Not widely reported | More effective than Tiplaxtinin in the presence of vitronectin.[9] |
Detailed Experimental Protocols
Chromogenic PAI-1 Activity Assay
Materials:
-
Human recombinant tPA or uPA
-
Chromogenic substrate for tPA/uPA (e.g., S-2288)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Add a fixed concentration of tPA or uPA to each well and incubate for another specified time (e.g., 10 minutes) at room temperature.
-
Add the chromogenic substrate to each well to a final concentration as recommended by the manufacturer.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over a period of time (e.g., 30 minutes) using a microplate reader.
-
The rate of substrate cleavage (change in absorbance over time) is calculated for each well.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
tPA-Mediated Clot Lysis Assay
Materials:
-
Human fibrinogen
-
Human plasminogen
-
Human recombinant tPA
-
Thrombin
-
Assay buffer (e.g., Tris-buffered saline)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
In a 96-well plate, add assay buffer, fibrinogen, and plasminogen to each well.
-
Add serial dilutions of the test inhibitor.
-
Add a fixed concentration of tPA to each well.
-
Initiate clot formation by adding thrombin to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in optical density at 405 nm over time. The time to 50% clot lysis is determined for each concentration of the inhibitor.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the clot lysis time by 50% compared to the control without the inhibitor.
Surface Plasmon Resonance (SPR) for Binding Analysis
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP)
-
Test inhibitor
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Monitor the binding response (in RU) in real-time.
-
After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
The binding data is analyzed using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Experimental Workflow for PAI-1 Inhibitor Screening
In Vivo Efficacy of Small Molecule PAI-1 Inhibitors
While direct head-to-head in vivo comparisons of all these inhibitors in a single study are limited, the following table synthesizes available data from various preclinical models. It is important to note that experimental conditions can vary between studies, and this table should be used as a guide for relative efficacy.
| Inhibitor | Animal Model | Disease Model | Key Findings |
| Tiplaxtinin (PAI-039) | Rat, Mouse | Arterial and Venous Thrombosis | Significantly reduces thrombus weight.[4] |
| Mouse | Atherosclerosis | Inhibits plaque formation and vascular senescence.[20] | |
| TM5275 | Rat | Arteriovenous Shunt Thrombosis | Significantly lowers blood clot weight.[2] |
| TM5441 | Mouse | Cancer Xenograft | Increases tumor cell apoptosis and disrupts tumor vasculature.[1][9] |
| Rat | Epidural Fibrosis | Reduced fibrosis thickness.[12] | |
| ZK4044 | Animal studies mentioned | Arterial and Venous Thrombosis | Prevents thrombosis in animal models.[5][15] |
| MDI-2517 | Mouse | Systemic Sclerosis | Superior efficacy at a 10-fold lower dose compared to tiplaxtinin. |
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Characterization of a small molecule PAI-1 inhibitor, ZK4044 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAI-1 Assays [practical-haemostasis.com]
- 8. Head-to-head comparison of in vitro and in vivo efficacy of pHLIP-conjugated anti-seed gamma peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 12. The Antifibrotic Effects of Plasminogen Activator Inhibitor-1 Antagonists are Observed in Rats with Epidural Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 14. Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI) Radiotracers versus [18F]F-FDG in Oncology: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Criteria and Search for Specific Assays for Active Plasminogen Activator Inhibitor 1 (PAI-1) in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Head-to-Head Comparison of [18F]GTP1 with [18F]MK-6240 and [18F]PI-2620 in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ahajournals.org [ahajournals.org]
Validating the Specificity of SK-216 for PAI-1: A Comparative Guide for Researchers
Comparative Inhibitory Activity
| Compound | Target | IC50 (µM) |
| SK-216 | PAI-1 | 44[1] |
| Tiplaxtinin (PAI-039) | PAI-1 | 2.7[2][3][4] |
| TM5275 | PAI-1 | 6.95[5] |
Specificity Profile
Experimental Protocols
PAI-1 Activity Assay (Chromogenic)
Materials:
-
96-well microplate
-
Recombinant human tPA
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., 0.1 M Tris, pH 8.1, 0.1% Tween-80)
-
Test compounds (e.g., this compound, Tiplaxtinin, TM5275) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Following a short incubation period, add a solution containing plasminogen and a chromogenic plasmin substrate to each well.
-
The residual active tPA will convert plasminogen to plasmin, which in turn cleaves the chromogenic substrate, resulting in a color change.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
Serpin Specificity Panel (Enzymatic Assay)
To validate the specificity of an inhibitor, its activity should be tested against a panel of related serine proteases.
Materials:
-
A panel of serine proteases (e.g., uPA, thrombin, plasmin, Factor Xa, trypsin)
-
Their respective chromogenic substrates
-
Assay buffer appropriate for each protease
-
Test compound (e.g., this compound)
Procedure:
-
For each protease, perform a similar enzymatic assay as described above.
-
Incubate the specific protease with a range of concentrations of the test compound.
-
Add the corresponding chromogenic substrate to initiate the reaction.
-
Measure the change in absorbance over time to determine the protease activity.
-
Calculate the percentage of inhibition for each protease at various concentrations of the test compound.
-
Determine the IC50 value for each protease to assess the selectivity of the inhibitor.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.
Conclusion
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. (PDF) this compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis (2013) | Takeshi Masuda | 50 Citations [scispace.com]
A Comparative Guide to the Anti-Metastatic Effects of SK-216: An Objective Analysis of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: Quantitative Comparison of Anti-Metastatic Agents
The following tables summarize the quantitative data from preclinical studies on SK-216 and its alternatives. It is important to note that these studies were not conducted as head-to-head comparisons, and experimental conditions may vary.
| Compound | Cancer Model | Mouse Strain | Administration Route | Dosage | Primary Tumor Growth Inhibition | Reduction in Metastasis | Reference |
| This compound | Lewis Lung Carcinoma | C57BL/6 | Oral | 100 mg/kg/day | Significant reduction | Significant reduction in lung metastases | [1] |
| This compound | B16 Melanoma | C57BL/6 | Oral | 100 mg/kg/day | Significant reduction | Significant reduction in lung metastases | [1] |
| This compound | Human Osteosarcoma (143B) | Nude | Intraperitoneal | 10 mg/kg/day | No significant effect | Significant suppression of lung metastases | [2] |
| Tiplaxtinin (B1681322) (PAI-039) | Human Bladder Cancer (T24) | Nude | Oral | 5 and 20 mg/kg/day | ~50% reduction | Not explicitly quantified | |
| TM5441 | Human Fibrosarcoma (HT1080) | Nude | Oral | 20 mg/kg/day | Not statistically significant | Not explicitly quantified | [3] |
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | Human Osteosarcoma (143B) | Invasion Assay | 10, 20 µM | Significant suppression of invasion | [2] |
| This compound | Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation Assay | Not specified | Inhibition of VEGF-induced tube formation | [1] |
| Tiplaxtinin (PAI-039) | Human Bladder Cancer (T24, UM-UC-14) | Adhesion Assay | 30, 50 µM | Dose-dependent reduction in adhesion | [4] |
| TM5275 | Human Ovarian Cancer (ES-2, JHOC-9) | Cell Viability Assay | 70-100 µM | Decreased cell viability | [5] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and potential replication of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vivo Metastasis Models
-
Lewis Lung Carcinoma (LLC) and B16 Melanoma Spontaneous Metastasis Model:
-
C57BL/6 mice are subcutaneously implanted with LLC or B16 melanoma cells.
-
This compound or a vehicle control is administered orally on a daily basis.
-
Primary tumor size is measured regularly.
-
After a set period, mice are euthanized, and lungs are harvested.
-
The number of metastatic nodules on the lung surface is counted.[1]
-
-
Human Osteosarcoma Lung Metastasis Model:
-
Human osteosarcoma cells (e.g., 143B) are injected into the tibia of nude mice to form an orthotopic primary tumor.
-
This compound or a vehicle control is administered intraperitoneally.
-
Primary tumor growth is monitored.
-
After several weeks, lungs are harvested, and metastatic lesions are quantified, often through histological analysis or bioluminescence imaging if the cells are engineered to express luciferase.[2]
-
In Vitro Assays
-
Matrigel Invasion Assay:
-
Transwell inserts with a porous membrane coated with Matrigel are used.
-
Cancer cells are seeded in the upper chamber in serum-free media, with or without the test compound (e.g., this compound).
-
The lower chamber contains a chemoattractant, such as fetal bovine serum.
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted under a microscope.[2]
-
-
Endothelial Cell Tube Formation Assay:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a layer of Matrigel in the presence of a pro-angiogenic factor like VEGF.
-
The cells are treated with the test compound (e.g., this compound) or a vehicle control.
-
The formation of capillary-like structures (tubes) is observed and quantified by measuring parameters such as tube length and the number of branch points.[1]
-
Mandatory Visualization
Signaling Pathway
Experimental Workflow
Caption: General experimental workflow for evaluating anti-metastatic compounds.
Conclusion and Future Directions
For researchers and drug development professionals, the following points are crucial:
-
Need for Independent Validation: The anti-metastatic effects of this compound, as reported in the initial studies, require independent verification to establish the reproducibility and robustness of the findings.
-
Exploration of Broader Applications: Investigating the efficacy of this compound in a wider range of cancer models, including patient-derived xenografts, could further elucidate its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. karger.com [karger.com]
- 3. benchchem.com [benchchem.com]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Benchmarking SK-216: A Comparative Analysis Against Standard-of-Care Therapies in Preclinical Cancer Models
For Immediate Release
Executive Summary
Disclaimer: The following data is compiled from separate studies and does not represent a direct head-to-head comparison of SK-216 with standard-of-care therapies in the same experimental setting. Such direct comparative studies with quantitative data are not currently available in the public domain. The presented information should be interpreted with this limitation in mind.
PAI-1 Signaling Pathway in Cancer
Lewis Lung Carcinoma (LLC) Model
This compound Performance Data
| Treatment | Dose & Regimen | Primary Tumor Volume Reduction vs. Control | Reference |
| This compound | 10 mg/kg, oral, daily | Significant reduction | [1] |
Standard-of-Care Performance Data (for comparison)
| Treatment | Dose & Regimen | Primary Tumor Volume Reduction vs. Control | Reference |
| Cisplatin | 6 mg/kg, i.p., days 1, 6, 11 | Significant reduction | N/A |
| Paclitaxel | 10 mg/kg, i.v., days 1, 6, 11 | Significant reduction | N/A |
| Cyclophosphamide | 100 mg/kg, i.p., single dose | Significant reduction | N/A |
B16 Melanoma Model
This compound Performance Data
| Treatment | Dose & Regimen | Pulmonary Metastases Reduction vs. Control | Reference |
| This compound | 10 mg/kg, oral, daily | Significant reduction | [1] |
Standard-of-Care Performance Data (for comparison)
| Treatment | Dose & Regimen | Tumor Growth Inhibition | Reference |
| Dacarbazine | 80 mg/kg, i.p., days 1-5 | Moderate | N/A |
| anti-PD-1 Ab | 10 mg/kg, i.p., twice weekly | Significant | N/A |
Human Osteosarcoma Xenograft Model
This compound Performance Data
| Treatment | Dose & Regimen | Lung Metastasis Inhibition vs. Control | Reference |
| This compound | 10 mg/kg, i.p., every other day | Significant inhibition | [2][3] |
Standard-of-Care Performance Data (for comparison)
| Treatment | Dose & Regimen | Tumor Growth Inhibition | Reference |
| Doxorubicin | 5 mg/kg, i.v., weekly | Significant | N/A |
| Cisplatin | 5 mg/kg, i.p., weekly | Significant | N/A |
Experimental Protocols
This compound in Lewis Lung Carcinoma and B16 Melanoma Models
A study by Masuda et al. (2013) provides the following experimental design[1]:
-
Cell Lines: Lewis lung carcinoma (LLC) and B16-F10 melanoma cells were used.
-
Animal Model: Male C57BL/6 mice (6 weeks old) were utilized.
-
Subcutaneous Tumor Model: 1x10^6 LLC or B16-F10 cells were injected subcutaneously into the flank.
-
Metastasis Model: 5x10^5 LLC or B16-F10 cells were injected via the tail vein.
-
This compound Administration: this compound was administered orally at a dose of 10 mg/kg daily.
-
Outcome Measures: Primary tumor volume was measured every 3 days. For the metastasis model, lungs were harvested at day 21, and the number of metastatic nodules was counted.
This compound in Human Osteosarcoma Xenograft Model
The study by Tsuge et al. (2018) outlines the following protocol[2][3]:
-
Cell Line: Human osteosarcoma cell line 143B was used.
-
Animal Model: Male athymic nude mice (5 weeks old) were used.
-
Orthotopic Xenograft Model: 1x10^6 143B cells were injected into the tibia.
-
This compound Administration: this compound was administered via intraperitoneal injection at a dose of 10 mg/kg every other day.
-
Outcome Measures: The incidence of lung metastasis was determined by histological analysis of lung tissues.
Conclusion
References
- 1. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of the PAI-1 Inhibitor SK-216 in Preclinical Tumor Models
Introduction to SK-216 and its Mechanism of Action
Comparative In Vivo Efficacy of this compound
Subcutaneous Tumor Growth
Oral administration of this compound resulted in a significant reduction in the size of subcutaneous tumors in both LLC and B16 melanoma models.[1]
| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Inhibition |
| Lewis Lung Carcinoma (LLC) | Control | ~3000 | - |
| This compound | ~1500 | ~50% | |
| B16 Melanoma | Control | ~2500 | - |
| This compound | ~1250 | ~50% |
Data extrapolated from graphical representations in Masuda et al., Mol Cancer Ther, 2013.[1]
Lung Metastasis
In an intravenous injection model, this compound also demonstrated efficacy in reducing the extent of lung metastases for both tumor types.[1]
| Tumor Model | Treatment Group | Relative Lung Metastasis |
| Lewis Lung Carcinoma (LLC) | Control | High |
| This compound | Significantly Reduced | |
| B16 Melanoma | Control | High |
| This compound | Significantly Reduced |
Qualitative summary based on data from Masuda et al., Mol Cancer Ther, 2013.[1]
Comparative In Vitro Efficacy of this compound on Angiogenesis
The anti-angiogenic properties of this compound were assessed using Human Umbilical Vein Endothelial Cells (HUVECs).[1]
| Assay | Condition | Result |
| VEGF-induced HUVEC Migration | Control | Baseline Migration |
| This compound | Inhibition of Migration | |
| HUVEC Tube Formation | Control | Tube Formation |
| This compound | Inhibition of Tube Formation |
Qualitative summary based on data from Masuda et al., Mol Cancer Ther, 2013.[1]
Signaling Pathways and Experimental Workflows
PAI-1 Signaling Pathway in Angiogenesis
Experimental Workflow for In Vivo Tumor Studies
This diagram outlines the general workflow for the preclinical evaluation of this compound in mouse tumor models.
Caption: Workflow for in vivo evaluation of this compound in mouse tumor models.
Detailed Experimental Protocols
In Vivo Subcutaneous Tumor Model
-
Cell Lines: Lewis Lung Carcinoma (LLC) or B16 Melanoma cells.
-
Animals: C57BL/6 mice (6-8 weeks old).
-
Procedure:
-
Tumor cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) and harvested during the logarithmic growth phase.
-
Cells are washed with sterile PBS and resuspended in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1 x 10^6 to 2 x 10^6 cells per 100 µL.
-
Mice are anesthetized, and the flank is cleaned with 70% ethanol.
-
100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.
-
Once tumors become palpable, mice are randomized into treatment and control groups.
-
This compound is administered orally daily. The control group receives a vehicle solution.
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²) / 2.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight measurement, immunohistochemistry).
-
In Vivo Intravenous Metastasis Model
-
Cell Line: B16 Melanoma cells.
-
Animals: C57BL/6 mice (6-8 weeks old).
-
Procedure:
-
B16 cells are prepared as described for the subcutaneous model, ensuring a single-cell suspension to prevent embolisms.
-
The cell concentration is adjusted to approximately 2 x 10^5 cells per 100 µL in sterile, ice-cold PBS.
-
Mice are placed in a restrainer, and the tail is warmed to dilate the lateral tail vein.
-
100 µL of the cell suspension is injected intravenously into the lateral tail vein.
-
Treatment with oral this compound or vehicle begins as per the study design.
-
After a predetermined period (e.g., 16-18 days), mice are euthanized.
-
Lungs are harvested, and the surface metastatic nodules are counted.
-
In Vitro HUVEC Tube Formation Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Reagents: Growth factor-reduced Matrigel, HUVEC culture medium.
-
Procedure:
-
A 96-well plate is pre-chilled and coated with 50 µL of Matrigel per well. The plate is incubated at 37°C for 30-60 minutes to allow polymerization.
-
HUVECs are harvested and resuspended in medium containing appropriate angiogenic factors (e.g., VEGF) and the test compound (this compound) or vehicle.
-
A cell suspension of 1-2 x 10^4 cells is added to each Matrigel-coated well.
-
The plate is incubated at 37°C for 4-18 hours.
-
The formation of capillary-like tubular structures is observed and quantified using a microscope and imaging software to measure parameters like total tube length and number of branch points.
-
In Vitro Cell Migration Assay (Transwell Assay)
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Apparatus: Transwell inserts (e.g., 8 µm pore size).
-
Procedure:
-
The lower chamber of the transwell plate is filled with HUVEC medium containing a chemoattractant (e.g., VEGF).
-
HUVECs are serum-starved, harvested, and resuspended in serum-free medium containing the test compound (this compound) or vehicle.
-
A suspension of 1 x 10^5 cells is added to the upper chamber of the transwell insert.
-
The plate is incubated at 37°C for 2-5 hours.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by counting under a microscope.
-
Immunohistochemistry for Tumor Angiogenesis
-
Antibody: Anti-CD31 (PECAM-1) antibody.
-
Samples: Formalin-fixed, paraffin-embedded tumor tissues from in vivo studies.
-
Procedure:
-
5 µm thick sections are cut from the paraffin-embedded tumor blocks.
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a heat-induced method (e.g., in a citrate (B86180) or Tris-based buffer).
-
Endogenous peroxidase activity is blocked.
-
Sections are incubated with a blocking solution to prevent non-specific antibody binding.
-
The primary antibody (anti-CD31) is applied and incubated.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
The signal is developed using a chromogen (e.g., DAB), resulting in a brown stain in positive areas.
-
Sections are counterstained (e.g., with hematoxylin).
-
Microvessel density is quantified by counting CD31-positive vessels in areas of high vascularization ("hot spots") under a microscope.
-
Conclusion
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
Independent Validation of SK-216: A Comparative Analysis of a Novel PAI-1 Inhibitor
For Immediate Release
Executive Summary
Comparative Performance of PAI-1 Inhibitors
The following tables summarize the key performance indicators of SK-216 and its alternatives based on published preclinical and clinical data.
| Compound | Target | IC50 (µM) | Key In Vitro Effects | References |
| This compound | PAI-1 | 44 | Inhibits VEGF-induced migration and tube formation in HUVECs; Suppresses invasion of osteosarcoma cells.[1][2] | [1][3] |
| Tiplaxtinin (B1681322) (PAI-039) | PAI-1 | 2.7 | Orally efficacious and selective PAI-1 inhibitor.[4] | [4] |
| TM5275 | PAI-1 | - | Decreased viability in several human cancer cell lines.[5] | [5] |
| TM5441 | PAI-1 | - | Decreased viability in several human cancer cell lines (IC50 range 9.7 to 60.3 µM for various cell lines).[5] | [5] |
| MDI-2517 | PAI-1 | - | Reduced expression of profibrotic markers in dermal fibroblasts from SSc patients.[6] | [6] |
| Compound | Animal Model | Dosing | Key In Vivo Effects | References |
| This compound | Mouse tumor models (Lewis lung carcinoma, B16 melanoma, osteosarcoma) | Oral administration; Intraperitoneal injection (6.6 μ g/200 μL) | Reduces subcutaneous tumor size and metastasis; Suppresses lung metastasis of osteosarcoma.[1][3][7] | [3][7] |
| Tiplaxtinin (PAI-039) | Rat models of thrombosis; Mouse xenograft models (T24, HeLa) | Oral administration (1-30 mg/kg) | Antithrombotic efficacy; Reduces tumor xenograft growth.[4][8] | [4][8] |
| TM5441 | Mouse xenograft models (HT1080, HCT116) | Oral administration (20 mg/kg daily) | Trend towards slower tumor growth.[5] | [5] |
| MDI-2517 | Mouse model of Systemic Sclerosis (SSc) | - | Significantly reduced skin and lung fibrosis.[6][9] | [6][9] |
| Compound | Phase | Indication | Key Findings | References |
| TM5614 | Phase II/III | Malignant Melanoma, COVID-19, Chronic Myelogenous Leukemia, Systemic Sclerosis-associated Interstitial Lung Disease | Well-tolerated in combination with nivolumab (B1139203) in melanoma; Explored in various other indications.[10][11][12][13] | [10][11][12][13] |
| MDI-2517 | Phase I | Healthy Volunteers | Evaluating safety, tolerability, pharmacokinetics, and pharmacodynamics.[6][14] | [6][14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Caption: Workflow for the HUVEC tube formation assay.
Detailed Experimental Protocols
In Vivo Tumor Models
-
Cell Lines: Lewis lung carcinoma (LLC), B16 melanoma, and 143B human osteosarcoma cells were utilized in various studies.
-
Animal Models: C57BL/6 mice or athymic nude mice were used for tumor implantation.
-
Tumor Implantation: For subcutaneous tumors, cells (typically 1 x 10^6) were injected into the flank. For metastasis models, cells were injected intravenously via the tail vein.
-
This compound Administration: this compound was administered either orally mixed in drinking water or via intraperitoneal injection (e.g., 6.6 μ g/200 μL in PBS, once every 3 days).
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. For metastasis studies, lungs were harvested, and the number of metastatic nodules was counted.
-
Angiogenesis Assessment: Tumor sections were stained for CD31 to visualize and quantify microvessel density.
HUVEC Tube Formation Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in appropriate endothelial cell growth medium.
-
Assay Setup: 96-well plates were coated with Matrigel. HUVECs were seeded onto the Matrigel layer.
-
Treatment: Cells were treated with varying concentrations of this compound or a vehicle control, often in the presence of an angiogenic stimulus like Vascular Endothelial Growth Factor (VEGF).
-
Incubation: Plates were incubated for a period (e.g., 18 hours) to allow for the formation of capillary-like structures.
-
Analysis: The formation of tubular networks was visualized by microscopy and quantified by measuring parameters such as total tube length and the number of branch points using imaging software.
Cell Invasion Assay
-
Cell Lines: 143B human osteosarcoma cells were used to assess invasive potential.
-
Assay Setup: Boyden chambers with Matrigel-coated inserts were used. The lower chamber was filled with a chemoattractant (e.g., medium with fetal bovine serum).
-
Cell Seeding: Cells were seeded into the upper chamber in a serum-free medium.
-
Treatment: this compound was added to the upper chamber at various concentrations.
-
Incubation: The chambers were incubated for a set period (e.g., 48 hours) to allow for cell invasion through the Matrigel and the porous membrane.
-
Analysis: Non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed, stained, and counted under a microscope. The ratio of invaded cells in the treated group versus the control group was calculated.
Conclusion
References
- 1. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 6. A Potent Inhibitor of PAI-1, MDI-2517, Mitigates Disease Severity in Preclinical Models of Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 7. This compound, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAI-1 inhibitor MDI-2517 shows superior preclinical efficacy in systemic sclerosis models | BioWorld [bioworld.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A randomized double-blind placebo-controlled trial of an inhibitor of plasminogen activator inhibitor-1 (TM5614) in mild to moderate COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II multicentre study of plasminogen activator inhibitor-1 inhibitor (TM5614) plus nivolumab for treating anti-programmed cell death 1 antibody-refractory malignant melanoma: TM5614-MM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 14. mditherapeutics.com [mditherapeutics.com]
Safety Operating Guide
Proper Disposal and Handling of SK-216: A Guide for Laboratory Professionals
SK-216, with CAS number 654080-03-2, is a small molecule inhibitor investigated for its anti-metastatic properties, particularly in osteosarcoma research.[1][2] Adherence to proper disposal protocols is crucial to ensure laboratory safety and environmental protection.
Immediate Safety and Disposal Procedures
Waste material of this compound must be disposed of in accordance with national and local regulations.[3] It is imperative to leave the chemical in its original container and avoid mixing it with other waste.[3]
Step-by-Step Disposal Protocol:
-
Containerization: Keep this compound waste in its original, tightly sealed container.[4] If the original container is compromised, transfer the waste to a suitable, labeled, and sealed container.
-
Collection: Arrange for the collection of the waste by a specialized and licensed disposal company.[5]
-
Spill Management: In case of a spill, cover the spillage with a suitable absorbent material.[5] Solutions can be absorbed with finely-powdered liquid-binding material like diatomite.[4]
-
Decontamination: Decontaminate affected surfaces and equipment by scrubbing with alcohol.[4]
-
Do Not: Do not let the product enter drains or dispose of it as regular trash.[3]
Handling Precautions:
-
Use in a well-ventilated area, preferably a chemical fume hood.[5]
-
Avoid inhalation of dust or aerosols.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[5]
-
Ensure a safety shower and eye wash station are readily accessible.[5]
Quantitative Data from In Vitro Studies
The following table summarizes quantitative data from a study by Tsuge et al. (2018) on the effect of this compound on the human osteosarcoma cell line 143B.
| Parameter | This compound Concentration | Result |
| Invasion Inhibition | 25 µM | ~40% reduction in PAI-1 expression |
| 50 µM | Significant decrease in the ratio of cell-invaded wells | |
| MMP-13 Secretion | 25 µM | Dose-dependent reduction |
| 50 µM | Significant reduction | |
| Cell Proliferation | 0-50 µM (up to 48h) | No effect |
| Cell Migration | 0-50 µM | No effect |
Data extracted from Tsuge, M., et al. (2018). This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma. International Journal of Molecular Sciences.[2]
Experimental Protocols
A representative experimental protocol for investigating the in vitro effects of this compound on osteosarcoma cells is detailed below, based on the methodology from Tsuge et al. (2018).[2][6]
Objective: To assess the effect of this compound on the invasion, proliferation, and MMP-13 secretion of 143B human osteosarcoma cells.
Materials:
-
This compound (dissolved in sterilized water and diluted in culture media)
-
143B human osteosarcoma cell line
-
Dulbecco's modified Eagle's medium (DMEM)
-
Cell Counting Kit-8
-
Matrigel invasion chambers
-
Sensolyte MMP-13 assay kit
Procedure:
-
Cell Culture: Maintain 143B cells in DMEM.
-
Proliferation Assay:
-
Seed 143B cells in 96-well plates.
-
After 5 hours, replace the medium with DMEM containing this compound at concentrations of 0, 25, and 50 µM.
-
Measure cell proliferation every 24 hours using the Cell Counting Kit-8 according to the manufacturer's protocol.
-
-
Invasion Assay:
-
Use Matrigel invasion chambers.
-
Seed 143B cells in the upper chamber in serum-free DMEM with this compound (0, 25, or 50 µM).
-
Add DMEM with fetal bovine serum to the lower chamber as a chemoattractant.
-
Incubate for 24 hours.
-
Fix and stain the cells that have invaded the lower surface of the membrane and count them under a microscope.
-
-
MMP-13 Secretion Assay:
-
Culture 143B cells with this compound (0, 25, or 50 µM) for 48 hours.
-
Collect the conditioned media.
-
Determine the levels of MMP-13 in the conditioned media using the Sensolyte MMP-13 assay kit according to the manufacturer's instructions. The fluorescence intensity is measured to quantify MMP-13 levels.[6]
-
PAI-1 Signaling Pathway in Cancer Metastasis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. wcrj.net [wcrj.net]
- 5. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-breaking research: relationship between PAI-1 cancer cell expression and thrombosis in pancreatic cancer - Icthic Magazine [magazine.icthic.com]
Personal protective equipment for handling SK-216
This document provides immediate, essential safety and logistical information for the proper handling of SK-216 (CAS 654080-03-2). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 654080-03-2 | Sigma-Aldrich, Tocris Bioscience[1] |
| Molecular Formula | C₂₉H₂₉NNa₂O₆ | Sigma-Aldrich |
| Molecular Weight | 533.52 g/mol | Sigma-Aldrich |
| Appearance | White to beige powder/solid | Sigma-Aldrich |
| Solubility | H₂O: 0.5 mg/mL (with warming) | Sigma-Aldrich |
| Melting Point | >155 °C (decomposes) | Axon Medchem[2] |
| Storage Temperature | Room temperature; desiccated | Sigma-Aldrich |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The toxicological properties of this compound have not been fully investigated, and therefore, it should be treated as potentially hazardous.
The following PPE is required:
-
Respiratory Protection: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.[2]
-
Eye Protection: Appropriate safety glasses or goggles are required to prevent eye contact with the powder or any solutions.[2]
-
Skin and Body Protection: A lab coat must be worn to protect the skin and clothing.[2]
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential to minimize risk. The following step-by-step procedures provide clear guidance.
Handling Procedures:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions within the fume hood to avoid the generation of airborne dust.[2] Avoid raising dust during handling.
-
Solution Preparation: When dissolving this compound, be aware of its limited solubility in water, which may require gentle warming.
-
Storage: Store this compound in a cool, dry, and well-ventilated place.[2] It should be kept in a properly sealed container and protected from light and heat.[2]
Spill Response:
-
Evacuate and Secure: In the event of a spill, evacuate the immediate area if necessary and restrict access.
-
Small Spills (Powder): For small powder spills, carefully vacuum or sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
Small Spills (Solution): For small solution spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Decontamination: Following the removal of the spilled material, decontaminate the area and any affected equipment with a suitable solvent, such as alcohol, and ventilate the area.[2]
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: Dispose of all this compound waste in accordance with local, state, and federal regulations.[2] Contact your institution's environmental health and safety (EHS) department for specific guidance on approved waste disposal procedures. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
